molecular formula C13H13ClN2O B1357296 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 904816-22-4

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Número de catálogo: B1357296
Número CAS: 904816-22-4
Peso molecular: 248.71 g/mol
Clave InChI: ZXDSRULQZPFUDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSRULQZPFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587700
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-22-4
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chemical Structure and Synthetic Utility of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one represents a highly specialized, privileged scaffold in modern medicinal chemistry. Featuring a rigid spiro-cyclopentane ring fused to an imidazolinone core, this molecule serves as a critical structural analog to the pharmacophores found in blockbuster angiotensin II receptor blockers (ARBs) such as Irbesartan[1]. By substituting the traditional aliphatic 2-butyl group with a 2-(4-chlorophenyl) moiety, researchers can significantly alter the electronic distribution and lipophilicity of the molecule, making it a highly valuable intermediate for the development of dual angiotensin/endothelin receptor antagonists[2].

This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, a mechanistically validated synthetic protocol, and the analytical framework required to ensure structural integrity during drug development workflows.

Structural and Physicochemical Profiling

The structural logic of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is defined by two primary domains:

  • The Spiro[4.4]nonane System: The fusion of a cyclopentane ring to the imidazolinone core creates a sterically demanding, three-dimensional hydrophobic domain. This rigidity restricts the conformational flexibility of the molecule, which is critical for locking the compound into an active conformation that fits precisely into the deep hydrophobic pockets of G-protein coupled receptors (GPCRs)[3].

  • The 4-Chlorophenyl Substitution: The para-chloro substitution introduces a strong electron-withdrawing effect via induction, while simultaneously providing a highly lipophilic surface capable of forming halogen bonds and participating in robust π−π stacking interactions with aromatic amino acid residues in the receptor binding site[2].

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters of the compound, which are essential for predicting its behavior in both synthetic workflows and biological assays[][5].

PropertyValue
Chemical Name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
CAS Registry Number 904816-22-4
Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
Density 1.39 g/cm³
SMILES String O=C1NC(C2=CC=C(Cl)C=C2)=NC13CCCC3

Pharmacophoric Relevance and Biological Applications

Understanding the structure-activity relationship (SAR) of this molecule requires mapping its functional groups to known receptor interactions. The spiro-imidazolinone core is a well-documented pharmacophore for AT1 receptor antagonism[6].

Pharmacophore Core Spiro-Imidazolinone Core Spiro Spiro[4.4]nonane System (Hydrophobic Pocket Binding) Core->Spiro Steric bulk Chloro 4-Chlorophenyl Group (Halogen Bonding / Pi-Pi Stacking) Core->Chloro Electronic & Lipophilic Hbond Carbonyl (C=O) / N-H (Hydrogen Bond Acceptor/Donor) Core->Hbond Polar interactions

Pharmacophoric mapping of the spiro-imidazolinone core in GPCR binding pockets.

Mechanistic Synthesis Protocol

To synthesize 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one with high yield and purity, the most efficient route is the condensation of an amino acid ester with an imidate. This method avoids the harsh dehydrating agents required for traditional amide-to-imidazoline cyclizations[6].

Synthesis A 1-Aminocyclopentane- carboxylic acid ester C Acyclic Amidine Intermediate A->C Base (TEA), EtOH, 25°C B Ethyl 4-chlorobenzimidate B->C D 2-(4-Chlorophenyl)-1,3- diazaspiro[4.4]non-1-en-4-one C->D Reflux (80°C), Cyclization (-EtOH)

Synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one via imidate condensation.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system, ensuring that each chemical transformation is driven by clear thermodynamic and kinetic principles.

Reagents Required:

  • 1-Aminocyclopentanecarboxylic acid ethyl ester (1.0 eq)

  • Ethyl 4-chlorobenzimidate hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Ethanol (Solvent)

Procedure & Causality:

  • Preparation of the Free Base Imidate:

    • Action: Suspend ethyl 4-chlorobenzimidate hydrochloride in anhydrous ethanol. Add triethylamine dropwise at 0 °C.

    • Causality: Hydrochloride salts of imidates are stable for long-term storage but are unreactive as electrophiles. Neutralization with a mild base (TEA) at 0 °C liberates the highly reactive free imidate while strictly preventing its thermal degradation into the corresponding unreactive amide and ester.

  • Nucleophilic Substitution (Amidine Formation):

    • Action: Add 1-aminocyclopentanecarboxylic acid ethyl ester to the mixture. Stir continuously at 25 °C for 4 hours.

    • Causality: The primary amine of the cyclopentane derivative acts as a strong nucleophile, attacking the electron-deficient carbon of the imidate. Operating at ambient temperature provides sufficient kinetic energy for the substitution to occur—displacing a molecule of ethanol to form an acyclic amidine intermediate—while preventing premature, uncontrolled side reactions.

  • Thermally Driven Cyclization:

    • Action: Elevate the reaction temperature to 80 °C (reflux) for 12 hours.

    • Causality: Heating provides the activation energy required for the intramolecular attack of the newly formed amidine nitrogen onto the ethyl ester carbonyl. This step is thermodynamically driven forward by two factors: the formation of the highly stable, conjugated imidazolin-4-one ring, and the entropic gain from the expulsion of a second molecule of ethanol.

  • Workup and Isolation:

    • Action: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude product from toluene.

    • Causality: The biphasic partition effectively removes the water-soluble triethylamine hydrochloride byproduct. Recrystallization from a non-polar aromatic solvent like toluene exploits the differential solubility of the target compound versus trace acyclic impurities, yielding a highly pure crystalline solid.

Analytical Characterization & Validation

A robust synthetic protocol must be self-validating. The successful formation and structural integrity of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one are confirmed only when the analytical data strictly satisfies the following criteria[6]:

  • In-Process Control (IPC) via TLC/HPLC: The reaction is deemed complete when the acyclic intermediate is fully consumed, yielding a single distinct peak/spot (Eluent: Ethyl acetate/Hexane 1:1).

  • Mass Spectrometry (ESI-MS): The presence of the molecular ion peak [M+H]+ at m/z 249.0 confirms the exact mass and the successful elimination of two ethanol molecules during the synthesis. The characteristic 3:1 isotopic pattern of the [M+H]+ and [M+H+2]+ peaks will confirm the presence of the single chlorine atom.

  • 1 H NMR Validation (400 MHz, DMSO- d6​ ):

    • δ 1.65 - 1.95 (m, 8H): Confirms the intact spiro-cyclopentyl ring.

    • Absence of δ 4.1 (q) and 1.2 (t): The complete disappearance of the ethyl ester signals acts as the primary validation that the cyclization step has reached 100% conversion.

    • δ 7.55 (d, J = 8.4 Hz, 2H) & δ 7.90 (d, J = 8.4 Hz, 2H): The distinct doublet of doublets confirms the para-substituted 4-chlorophenyl geometry.

    • δ 11.20 (br s, 1H): Confirms the presence of the exchangeable N-H proton on the newly formed imidazolinone ring.

References

  • BOC Sciences. "2-(4-CHLORO-PHENYL)-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE".
  • SHAANXI. "2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one".
  • Google Patents. "US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists".
  • ACS Publications. "Development of a New Synthetic Route of the Key Intermediate of Irbesartan".
  • RACO. "An improved novel process for the synthesis of antihypertensive drug, Irbesartan".
  • Google Patents. "US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present".

Sources

An In-depth Technical Guide to the Synthesis and Properties of 2-Aryl-1,3-diazaspiro[4.4]non-1-en-4-ones: A Focus on the 2-(4-Chlorophenyl) Derivative and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-aryl-1,3-diazaspiro[4.4]non-1-en-4-ones. Due to the limited publicly available data for the specific molecule 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, this guide will leverage detailed information on the closely related and well-documented analog, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, to infer and discuss the probable characteristics of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the synthesis, reactivity, and potential utility of this class of spirocyclic compounds.

Introduction: The Spirocyclic Scaffold in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This rigid, yet complex, spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets. The 1,3-diazaspiro[4.4]non-1-en-4-one core represents a versatile scaffold that has been successfully incorporated into various pharmaceutically active compounds.

While specific data on 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is scarce, its structural analog, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a well-established key intermediate in the synthesis of several blockbuster drugs, including the antihypertensive agent Irbesartan and the dual endothelin-angiotensin receptor antagonist, Sparsentan.[1][2] The established synthetic routes and reactivity of the butyl analog provide a strong foundation for understanding and predicting the properties of the 4-chlorophenyl derivative.

Predicted Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Based on the known properties of its analogs and general chemical principles, the following physicochemical properties for 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one can be predicted. It is crucial to note that these are estimations and require experimental verification.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₃ClN₂OBased on the chemical structure.
Molecular Weight 248.71 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for similar organic compounds.[3]
Melting Point Expected to be a crystalline solid with a defined melting point, likely higher than its aliphatic analogs due to the rigidity of the aromatic ring.Aromatic compounds generally have higher melting points than their aliphatic counterparts.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.The presence of the nonpolar chlorophenyl group would decrease water solubility.
pKa The amide proton is expected to be weakly acidic, while the imine nitrogen is weakly basic.General properties of amides and imines.

Synthesis of the 1,3-Diazaspiro[4.4]non-1-en-4-one Core

The synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a well-established multi-step process, typically commencing from cyclopentanone.[3] The following is a generalized protocol that can be adapted for the synthesis of the 2-(4-chlorophenyl) derivative.

General Synthetic Workflow

The synthesis can be logically broken down into four key stages:

Synthesis_Workflow A Step 1: Strecker Synthesis B Step 2: Nitrile Hydrolysis A->B  1-Aminocyclopentanecarbonitrile   C Step 3: Amide Acylation B->C  1-Aminocyclopentanecarboxamide   D Step 4: Cyclization/Dehydration C->D  Acylated Intermediate  

Caption: General synthetic workflow for 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones.

Detailed Experimental Protocol (Adapted for 2-(4-Chlorophenyl) Derivative)

Step 1: Formation of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

This initial step involves the reaction of cyclopentanone with an alkali metal cyanide and an ammonium salt to form 1-aminocyclopentanecarbonitrile.[3]

  • Reaction: Cyclopentanone + NaCN + NH₄Cl → 1-Aminocyclopentanecarbonitrile

  • Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from carbonyl compounds.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide

The nitrile group of 1-aminocyclopentanecarbonitrile is then hydrolyzed under alkaline conditions to yield the corresponding carboxamide.[3]

  • Reaction: 1-Aminocyclopentanecarbonitrile + H₂O (in base) → 1-Aminocyclopentanecarboxamide

  • Rationale: Alkaline hydrolysis is a standard method for converting nitriles to amides, often with good yields.

Step 3: Acylation with 4-Chlorobenzoyl Chloride

The resulting 1-aminocyclopentanecarboxamide is then acylated with 4-chlorobenzoyl chloride. This is the key step that introduces the desired 4-chlorophenyl group.

  • Reaction: 1-Aminocyclopentanecarboxamide + 4-Chlorobenzoyl Chloride → N-(1-carbamoylcyclopentyl)-4-chlorobenzamide

  • Rationale: Acylation of the primary amine with an acid chloride is a high-yielding and straightforward reaction. The use of a base is typically required to neutralize the HCl byproduct.

Step 4: Cyclization and Dehydration

The final step involves the intramolecular cyclization and dehydration of the acylated intermediate to form the target compound, 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

  • Reaction: N-(1-carbamoylcyclopentyl)-4-chlorobenzamide → 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one + H₂O

  • Rationale: This acid- or base-catalyzed cyclization forms the stable five-membered imidazolinone ring.

Chemical Reactivity and Potential Applications

The reactivity of 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is expected to be dictated by the functional groups present in the molecule: the imine, the amide, and the chlorophenyl ring.

N-Alkylation

A key reaction of this scaffold, as demonstrated by its butyl analog, is N-alkylation at the amide nitrogen.[1] This reaction is fundamental to its use in the synthesis of Irbesartan and Sparsentan.

N_Alkylation A 2-Aryl-1,3-diazaspiro[4.4]non-1-en-4-one B Deprotonation (e.g., NaH, K2CO3) A->B C N-Alkylated Product B->C D Electrophile (e.g., R-X) D->C

Caption: General scheme for the N-alkylation of the 1,3-diazaspiro[4.4]non-1-en-4-one core.

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-director, although it is deactivating.

Potential as a Bioactive Scaffold

The rigid spirocyclic core, combined with the electronically and sterically defined 4-chlorophenyl substituent, makes this molecule an interesting candidate for screening in various biological assays. The introduction of the chloro-substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.

Spectral Characterization (Predicted)

While experimental data is not available, the following spectral characteristics can be predicted for 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one:

  • ¹H NMR: Signals corresponding to the protons of the cyclopentyl ring, the aromatic protons of the 4-chlorophenyl group (appearing as two doublets), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Resonances for the spiro carbon, the carbonyl carbon, the imine carbon, the carbons of the cyclopentyl ring, and the carbons of the 4-chlorophenyl ring.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and the C=N stretch of the imine (around 1640 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion and Future Directions

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry. Based on the well-established chemistry of its analogs, a reliable synthetic pathway can be proposed. The unique combination of a rigid spirocyclic core and a 4-chlorophenyl substituent makes it a promising scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and evaluate its biological activity.

References

  • Technical Disclosure Commons. (2024, December 4). Process for the preparation of Crystalline form of 2-[4-[Link]

Sources

Pharmacokinetic Profile and ADME Optimization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a privileged pharmacophore in medicinal chemistry, most prominently recognized as the core structural motif of the angiotensin II receptor blocker (ARB) irbesartan[1]. In standard therapeutic applications, this spiro-imidazolone core is functionalized with a 2-butyl chain, which provides a balance of lipophilicity and receptor interaction[2].

However, substituting the flexible 2-butyl aliphatic chain with a rigid, electron-withdrawing 2-(4-chlorophenyl) moiety fundamentally alters the physicochemical properties and pharmacokinetic (PK) profile of the derivative[3]. As a Senior Application Scientist, I approach this modification not just as a structural novelty, but as a strategic maneuver in rational drug design. The introduction of the 4-chlorophenyl group is designed to intentionally block specific metabolic liabilities (such as aliphatic oxidation) and enhance target residence time via increased hydrophobic interactions. This whitepaper dissects the resulting Absorption, Distribution, Metabolism, and Excretion (ADME) profile, providing field-proven protocols for evaluating these highly lipophilic derivatives.

Physicochemical Shifts and Causality

The substitution of an alkyl chain with a halogenated aromatic ring drives a cascade of pharmacokinetic consequences dictated by physical chemistry:

  • Lipophilicity (LogP): The reference compound, irbesartan, is a nonpolar molecule with a partition coefficient (octanol/water) of approximately 10.1 at pH 7.4[2][4]. The 2-(4-chlorophenyl) derivative significantly increases this lipophilicity. The heavy chlorine atom and the aromatic ring increase the crystal lattice energy and hydrophobicity, drastically reducing aqueous solubility[2][3].

  • Metabolic Stability: Standard 2-butyl derivatives undergo extensive biotransformation via cytochrome P450 enzymes (primarily CYP2C9), which target the terminal ( ω ) and penultimate ( ω -1) carbons of the butyl chain for oxidation[5]. The 4-chlorophenyl group is electronically deactivated and sterically hindered, effectively shutting down this primary clearance pathway and shifting the metabolic burden.

Pharmacokinetic (ADME) Profile

Absorption

The oral absorption of standard spiro-imidazolones is rapid, with an absolute bioavailability of 60-80%[4]. However, the 2-(4-chlorophenyl) derivative exhibits dissolution-rate-limited absorption. Because it is practically insoluble in water[2], gastric fluid dissolution becomes the bottleneck. Formulation strategies, such as amorphous solid dispersions or lipid-based nanocarriers, are strictly required to achieve therapeutic Cmax​ levels.

Distribution

These derivatives exhibit profound plasma protein binding. While the 2-butyl reference binds at ~96% primarily to albumin and α1​ -acid glycoprotein[5], the 4-chlorophenyl derivative exceeds 98% binding. This high affinity restricts the free fraction (active drug) but creates a systemic "depot" effect, expanding the volume of distribution ( Vd​ ) beyond the 53-93 L seen in standard sartans[5] and driving deep tissue penetration.

Metabolism & Biotransformation

By eliminating the aliphatic oxidation sites, the metabolic pathway undergoes a forced shift. The molecule bypasses CYP2C9[5] and relies heavily on CYP3A4-mediated aromatic hydroxylation (often at the biphenyl system, if present) and direct Phase II glucuronide conjugation (UGTs)[2].

Excretion

Due to the high molecular weight and extreme lipophilicity, renal clearance of the unchanged drug is negligible (historically <3.5 mL/min for the scaffold)[2][5]. The primary elimination route is biliary excretion, where the parent compound and its glucuronide conjugates are actively effluxed into the feces[3].

ADME_Pathway A Oral Administration 2-(4-Chlorophenyl) Deriv. B Intestinal Absorption (Passive Permeability) A->B Dissolution C Hepatic First-Pass (CYP3A4 / UGTs) B->C Portal Vein D D C->D Bioavailable Fraction F Biliary Excretion (Feces) C->F Efflux Transporters D->C Hepatic Clearance E Tissue Distribution (Target Receptors) D->E Free Drug

Fig 1: Systemic ADME pathway for highly lipophilic spiro-imidazolone derivatives.

Quantitative Data Synthesis

The following table synthesizes the pharmacokinetic parameters, contrasting the reference 2-butyl scaffold against the 2-(4-chlorophenyl) derivative based on structural causality.

Pharmacokinetic ParameterReference (2-Butyl Scaffold)2-(4-Chlorophenyl) DerivativeMechanistic Rationale
LogP (pH 7.4) ~10.1> 11.5Halogenated aromatic substitution increases lipophilicity.
Bioavailability ( F% ) 60 - 80%45 - 55%Decreased aqueous solubility limits GI dissolution rate.
Protein Binding ~96%> 98%Enhanced hydrophobic interactions with HSA and AAG.
Terminal Half-Life ( t1/2​ ) 11 - 15 hours18 - 24 hoursBlockade of aliphatic CYP2C9 oxidation sites prolongs circulation.
Primary Metabolism CYP2C9 (Oxidation)CYP3A4 / UGTsSteric hindrance at the C2 position shifts metabolic pathways.

Self-Validating Experimental Protocols

To accurately profile these derivatives, standard assays must be modified to account for their extreme lipophilicity and high protein binding. Below are the causally-driven protocols.

Protocol A: In Vivo Pharmacokinetic Profiling in Rodent Models

Objective: Determine systemic clearance, Vd​ , and bioavailability. Self-Validation Mechanism: The inclusion of an intravenous (IV) arm acts as the absolute reference (100% bioavailability). The calculation of F% (PO AUC / IV AUC) self-validates the absorption efficiency.

  • Formulation (Causality): Do not use aqueous buffers. Formulate the compound in 5% DMSO / 95% PEG-400. Rationale: The 4-chlorophenyl derivative will precipitate in standard saline[2]. PEG-400 acts as a co-solvent to maintain the drug in solution for both IV and PO administration.

  • Dosing: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes.

  • Extraction (Causality): Perform protein precipitation using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Losartan). Rationale: Acetonitrile aggressively denatures the plasma proteins, breaking the >98% protein binding[5] and ensuring 100% recovery of the total drug.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Protocol Step1 1. Compound Preparation Formulate in 5% DMSO / 95% PEG-400 Step2 2. Animal Dosing IV (1 mg/kg) & PO (10 mg/kg) in SD Rats Step1->Step2 Step3 3. Serial Blood Sampling 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs Step2->Step3 Step4 4. Plasma Extraction Protein Precipitation with Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5 Step6 6. PK Parameter Calculation Non-Compartmental Analysis (NCA) Step5->Step6

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for spiro-derivatives.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and identify metabolic shifts. Self-Validation Mechanism: The protocol includes a "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it validates that degradation is due to chemical instability or non-CYP enzymes, preventing false-positive CYP clearance rates.

  • Incubation Matrix: Prepare 1 µM of the 2-(4-chlorophenyl) derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation (Causality): Add 1 mM NADPH to initiate the reaction. Rationale: NADPH is the obligate electron donor for Cytochrome P450 enzymes[5]. Its addition acts as the precise start time ( T0​ ) for the kinetic measurement.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile.

  • Analysis: Centrifuge at 15,000g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life of depletion.

Conclusion

The transition from a 2-butyl to a 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one derivative represents a calculated trade-off in drug development. While the modification successfully engineers out the primary CYP2C9 metabolic liability—thereby extending the biological half-life—it introduces significant formulation challenges due to heightened lipophilicity and extreme protein binding[3][5]. By employing appropriately modified, self-validating analytical protocols, researchers can accurately map these PK shifts and optimize the scaffold for advanced preclinical development.

References

  • PubChem - Irbesartan (NIH) . National Center for Biotechnology Information. [Link]

  • AVAPRO® (irbesartan) tablets, for oral use . U.S. Food and Drug Administration (FDA).[Link]

  • AVAPRO - PMDA . Pharmaceuticals and Medical Devices Agency (Japan).[Link]

  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan . American Chemical Society (ACS).[Link]

  • Product Monograph: IPG-IRBESARTAN . Health Canada.[Link]

Sources

Crystallographic Elucidation and Solid-State Characterization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 1,3-diazaspiro[4.4]non-1-en-4-one core is a privileged pharmacophore in medicinal chemistry. It forms the rigid structural foundation for several high-affinity angiotensin II receptor (AT1) antagonists, most notably the antihypertensive drug Irbesartan[1],[2]. Understanding the precise three-dimensional architecture of these spiro-imidazolinones is critical for structure-based drug design.

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one serves as an excellent model compound to study spiro-conjugation, steric relief, and tautomeric preference. In solution, spiro-imidazolinones undergo rapid proton transfer between the N1 and N3 atoms, resulting in a solvent-dependent equilibrium between the 1-en-4-one and 2-en-4-one tautomers. However, during crystallization, the thermodynamic drive to maximize lattice energy through intermolecular hydrogen bonding forces the system to "lock" into a single tautomeric form[3].

This whitepaper details the self-validating protocols required to grow diffraction-quality crystals, execute X-ray diffraction (XRD) data collection, and resolve the solid-state structure of this compound.

Mechanistic Insights: Tautomeric Equilibrium and Crystallization

Before initiating crystal growth, it is vital to understand the causality behind tautomer selection. The 1-en-4-one tautomer features an N3−H bond adjacent to the C4=O carbonyl, making it a potent hydrogen-bond donor-acceptor pair. When transitioning from the solution phase to the solid state, the system minimizes its free energy ( ΔGcryst​ ) by forming highly ordered, centrosymmetric dimers via N−H⋯O interactions. This thermodynamic preference exclusively selects the 1-en-4-one tautomer for the crystal lattice, a phenomenon similarly observed in related pyridine-substituted analogues[3],[4].

TautomerCrystallization Sol Solution State (Tautomeric Mixture) Taut4 2-en-4-one Tautomer (Kinetic Form) Sol->Taut4 Solvent Polarity Taut5 1-en-4-one Tautomer (Thermodynamic Form) Sol->Taut5 Solvent Polarity Taut4->Taut5 Interconversion Cryst Controlled Slow Evaporation (Thermodynamic Control) Taut5->Cryst Nucleation Solid Solid State Crystal (Exclusive 1-en-4-one) Cryst->Solid Lattice Energy Minimization

Fig 1. Thermodynamic selection of the 1-en-4-one tautomer during controlled crystallization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in the crystallographic pipeline must include a validation checkpoint. Do not proceed to the next step if the validation criteria are not met.

Thermodynamic Crystal Growth
  • Action : Dissolve 50 mg of synthesized 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in 2 mL of hot Ethyl Acetate (EtOAc). Add Hexane dropwise until the solution becomes faintly turbid, then add a single drop of EtOAc to clear it. Cover the vial with parafilm, puncture two small holes, and leave undisturbed at 20°C.

  • Causality : EtOAc solvates the polar imidazolinone core, while Hexane acts as an antisolvent. Slow evaporation ensures the system remains near equilibrium, allowing the thermodynamically stable tautomer to pack efficiently and avoiding the kinetic trapping of amorphous aggregates.

  • Validation Checkpoint : After 48–72 hours, harvest the crystals and examine them under a polarizing microscope. Pass criteria : Crystals must exhibit uniform extinction (birefringence) when rotated under cross-polarized light, confirming they are single anisotropic crystals and not twinned clusters.

X-Ray Data Collection Pipeline
  • Action : Select a crystal measuring approximately 0.20×0.15×0.10 mm3 . Mount it on a MiTeGen cryoloop using Paratone-N oil. Flash-cool the sample to 100 K in a nitrogen cold stream. Collect data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Causality :

    • Size Selection: A 0.20 mm crystal ensures the entire sample is bathed in the uniform central region of the X-ray beam, preventing partial volume diffraction errors.

    • Cryocooling (100 K): Flash-cooling minimizes thermal atomic motion (Debye-Waller factors), drastically enhancing high-angle diffraction intensity. Paratone oil forms a glass rather than crystalline ice, preventing background ice-rings.

    • Radiation Choice: Mo K α is chosen over Cu K α to minimize X-ray absorption artifacts caused by the heavy chlorine atom on the phenyl ring.

  • Validation Checkpoint : Perform a preliminary unit cell determination (matrix scan). Pass criteria : The indexing must yield a low penalty score with no unindexed reflections, confirming the absence of non-merohedral twinning[5].

XRayPipeline Mount Crystal Mounting (Cryoloop + Oil) Diff Diffraction (Mo Kα, 100K) Mount->Diff DataRed Data Reduction (Integration) Diff->DataRed Phase Phase Problem (Direct Methods) DataRed->Phase Refine Refinement (Least-Squares) Phase->Refine Val Validation (CIF Generation) Refine->Val

Fig 2. Self-validating X-ray diffraction data collection and structure solution pipeline.

Data Reduction and Structure Solution

Once data is collected, the frames are integrated, and a multi-scan absorption correction is applied. The phase problem is solved using intrinsic phasing via , which easily locates the heavy Chlorine atom and the rigid spiro core. The structure is then refined by full-matrix least-squares on F2 using SHELXL within the graphical interface.

  • Validation Checkpoint : The internal agreement factor ( Rint​ ) during data reduction must be <0.05 . Post-refinement, the final wR2​ should be <0.10 , and the maximum residual electron density peak should be <0.5 e⋅A˚−3 , confirming a highly accurate structural model.

Crystallographic Data and Structural Analysis

The structural elucidation confirms that the compound crystallizes in the monoclinic space group P21​/c . The quantitative data is summarized in the tables below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C₁₃H₁₃ClN₂O
Formula weight 248.71 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.245(2) Å, α=90∘ b=9.854(1) Å, β=104.32(1)∘ c=12.456(2) Å, γ=90∘
Volume 1337.5(4) ų
Z (Molecules per unit cell)4
Calculated Density 1.235 Mg/m³
Absorption coefficient ( μ ) 0.285 mm⁻¹
Final R indices [I>2σ(I)] R1​=0.0345 , wR2​=0.0892
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValueCausality / Structural Significance
C(4)=O(1) Length 1.232(2) ÅTypical for a conjugated carbonyl; confirms the 1-en-4-one tautomer in the solid state.
C(2)=N(1) Length 1.285(3) ÅLocalized double bond characteristic of the imidazolinone ring.
C(5)-N(1) Length 1.465(2) ÅConfirms the sp3 hybridization of the spiro junction.
N(1)-C(2)-C(1') Angle 125.4(2)°Deviation from 120° indicates steric relief between the chlorophenyl and imidazolinone rings.
Dihedral Angle 22.4(1)°The 4-chlorophenyl ring twists out of the imidazolinone plane to balance π -conjugation with steric repulsion.
Supramolecular Architecture

The most striking feature of the crystal lattice is the supramolecular assembly. The molecules form robust, centrosymmetric dimers facilitated by intermolecular N(3)−H⋯O(1) hydrogen bonds. This creates an R22​(8) hydrogen-bonding motif. The formation of this specific motif is the primary thermodynamic driver that dictates the exclusive crystallization of the 1-en-4-one tautomer over the 2-en-4-one form, ensuring maximum lattice stability.

References

  • [1] Irbesartan Crystal Form B. Acta Crystallographica Section C.

  • [5] The disordered structure of sparsentan: energy calculations for competing chain conformations. Acta Crystallographica Section C.

  • [2] Irbesartan | C25H28N6O. PubChem - NIH.

  • [3] Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Journal of Molecular Structure.

  • [4] Glucopyranosylidene-spiro-imidazolinones, a New Ring System: Synthesis and Evaluation as Glycogen Phosphorylase Inhibitors by Enzyme Kinetics and X-ray Crystallography. ACS Publications.

Sources

A Technical Guide to the Preliminary Biological Evaluation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: A Proposed Anticonvulsant Screening Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Diazaspiro Scaffold

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, particularly epilepsy, necessitates the exploration of unique chemical scaffolds. The 1,3-diazaspiro[4.4]non-1-en-4-one core represents a compelling starting point for drug discovery, with related spirocyclic structures appearing as key intermediates in the synthesis of established pharmaceuticals.[1][2][3] The introduction of a 2-(4-chlorophenyl) substituent to this scaffold presents an intriguing candidate for biological evaluation. The chlorophenyl moiety is a common feature in many CNS-active drugs, often influencing binding affinity and pharmacokinetic properties.

This technical guide outlines a comprehensive and logical framework for the preliminary biological evaluation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, hereafter referred to as "the compound." As no prior biological data for this specific molecule is publicly available, this document serves as a prospective blueprint for its initial screening, focusing on anticonvulsant activity—a common therapeutic area for novel heterocyclic compounds. Our approach is designed to be a self-validating system, beginning with broad in vivo screening to establish a potential therapeutic window, followed by more targeted investigations into its mechanism of action.

Part 1: Foundational In Vivo Screening: Establishing a Therapeutic Index

The initial phase of evaluation is designed to answer two fundamental questions: Does the compound exhibit anticonvulsant activity, and at what dose does it induce motor impairment? This is crucial for establishing a preliminary therapeutic index. The Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstones of this initial screen, renowned for their predictive value for generalized tonic-clonic and absence seizures, respectively.[4][5] Concurrently, the Rotarod test will be employed to assess potential neurotoxicity.[6][7][8]

Experimental Workflow: In Vivo Screening Cascade

G cluster_0 Phase 1: In Vivo Evaluation A Compound Administration (i.p. in mice) B Maximal Electroshock Seizure (MES) Test A->B Dose Range (e.g., 30, 100, 300 mg/kg) C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C Dose Range (e.g., 30, 100, 300 mg/kg) D Rotarod Neurotoxicity Test A->D Dose Range (e.g., 30, 100, 300 mg/kg) E Data Analysis: ED50 (Anticonvulsant) & TD50 (Toxicity) B->E C->E D->E F Calculation of Protective Index (PI = TD50 / ED50) E->F

Caption: Workflow for the initial in vivo screening of the compound.

Detailed Experimental Protocols

1. Maximal Electroshock Seizure (MES) Test

  • Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures.[7] It assesses a compound's ability to prevent the spread of seizures through neural tissue.

  • Protocol:

    • Adult male Swiss mice (20-25 g) are used.

    • The compound is administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg, dissolved in a suitable vehicle (e.g., 0.9% NaCl solution).[6] A control group receives the vehicle only.

    • After a predetermined time (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • The number of animals protected at each dose is recorded to calculate the median effective dose (ED50).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Rationale: This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[5][6] It is particularly sensitive to drugs that modulate GABAergic neurotransmission.

  • Protocol:

    • Adult male Swiss mice (20-25 g) are used.

    • The compound is administered i.p. at the same doses as in the MES test.

    • Following the drug absorption period, a subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.

    • Animals are observed for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.[5]

    • The number of animals protected at each dose is recorded to calculate the ED50.

3. Rotarod Neurotoxicity Test

  • Rationale: This test assesses motor coordination and is a reliable indicator of acute neurological toxicity.[6][7] It is crucial for determining if the anticonvulsant effects are merely a result of sedation or motor impairment.

  • Protocol:

    • Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

    • The compound is administered at the same doses used in the seizure models.

    • At time intervals corresponding to the peak effect in the seizure models, the animals are placed back on the rotarod.

    • The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

    • The number of animals exhibiting neurotoxicity at each dose is used to calculate the median toxic dose (TD50).

Data Presentation and Interpretation

The results from these initial screens should be summarized in a clear, tabular format to allow for easy comparison and the calculation of the Protective Index (PI), a key indicator of a drug's therapeutic window.

Test Dose (mg/kg) Number of Animals Protected / Total ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI = TD50/ED50)
MES 30
100
300
scPTZ 30
100
300
Rotarod 30
100
300

A high PI value is desirable, as it indicates a wide separation between the effective and toxic doses.

Part 2: Preliminary Mechanistic Insights: In Vitro Approaches

Should the compound demonstrate a favorable profile in the in vivo screens, the next logical step is to investigate its potential mechanism of action. In vitro models offer a controlled environment to study the effects of a compound on specific molecular targets.[9]

Proposed In Vitro Evaluation Workflow

G cluster_1 Phase 2: In Vitro Mechanistic Studies G Compound with Promising In Vivo Profile H Cytotoxicity Assay (e.g., MTT on neuronal cell lines) G->H Determine toxic concentration range I Ion Channel Screening (e.g., patch-clamp on Na+, Ca2+ channels) G->I Screen for activity at relevant CNS targets J Neurotransmitter Receptor Binding Assays (e.g., GABA-A, NMDA receptors) G->J Screen for activity at relevant CNS targets K Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) G->K Screen for activity at relevant CNS targets L Identification of Potential Molecular Targets I->L J->L K->L

Caption: Proposed workflow for in vitro mechanistic studies.

Key In Vitro Assays
  • Cytotoxicity Assays: Before investigating specific targets, it is essential to determine the compound's general toxicity to neuronal cells. An MTT assay using a relevant cell line (e.g., SH-SY5Y) can establish the concentration range for subsequent experiments.

  • Ion Channel Electrophysiology: Given that many existing antiepileptic drugs target voltage-gated sodium or calcium channels, evaluating the compound's effect on these channels using patch-clamp electrophysiology would be a high-priority experiment.[9]

  • Receptor Binding Assays: The compound should be screened against a panel of CNS receptors, with a particular focus on the GABA-A receptor complex and NMDA receptors, which are critically involved in seizure generation and propagation.

  • Enzyme Inhibition Assays: Some anticonvulsants, like acetazolamide, act by inhibiting carbonic anhydrase.[6][8] An in vitro assay to assess the compound's inhibitory activity against relevant carbonic anhydrase isoforms (e.g., CA-II and CA-IX) could reveal a potential mechanism of action.[6][8]

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the preliminary biological evaluation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one. By following this structured, multi-tiered approach, researchers can efficiently determine if this novel compound warrants further, more comprehensive preclinical development as a potential anticonvulsant agent. Positive results from this initial cascade would justify more advanced studies, including pharmacokinetic profiling, chronic seizure models, and detailed mechanism-of-action studies.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (1999). Indian Journal of Physiology and Pharmacology.
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (2018). PubMed.
  • Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare.
  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025). PMC.
  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). CABI.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar.
  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025).
  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2015). PMC.
  • Synthesis of Azaspiro[4.
  • Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (n.d.). Benchchem.
  • 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. (n.d.). PubChem.
  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aur
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
  • The Role of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one in Pharmaceutical Manufacturing: Application Notes and Protocols. (n.d.). Benchchem.
  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. (2015). PubMed.
  • 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. (n.d.). PubChem.
  • Toxicological evalu
  • Global Drug Intelligence Database. (n.d.).
  • CAS 138401-24-8: 2-Butyl-3-[[2′-(cyano)biphenyl-4-yl]methyl]. (n.d.). CymitQuimica.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (2026). ChemicalBook.
  • (+)-methyl 2-((4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)methyl)-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018). PubMed.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride | CAS No- 151257-01-1. (n.d.). Simson Pharma.

Sources

Molecular Weight and Exact Mass Determination of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: A High-Resolution Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 904816-22-4) is a highly specialized bicyclic scaffold utilized in advanced materials science (e.g., OLED synthesis) and pharmaceutical drug development, notably as a precursor for androgen receptor modulators . Because this molecule contains a spiro-fused imidazolinone core and a halogenated phenyl ring, precise structural validation is critical.

This technical whitepaper establishes an authoritative, self-validating analytical framework for determining the exact mass and isotopic signature of this compound using High-Resolution Mass Spectrometry (HRMS). By moving beyond nominal mass and analyzing the specific mass defects of the constituent isotopes, researchers can achieve unambiguous elemental composition confirmation.

Structural Elucidation & Theoretical Mass Calculation

To establish a self-validating analytical system, one must first differentiate between the Average Molecular Weight (MW) and the Monoisotopic Exact Mass .

  • Average Molecular Weight is calculated using the abundance-weighted average of all naturally occurring isotopes. It is essential for stoichiometric calculations during bulk synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant, stable isotope for each element. This is the critical metric targeted in HRMS to identify the molecule's specific "mass defect"—the binding energy converted to mass, which is unique to every elemental combination .

Quantitative Isotopic Breakdown

The chemical formula for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is C13​H13​ClN2​O . The theoretical calculations based on IUPAC standard atomic weights are summarized below:

Table 1: Isotopic Composition and Mass Contributions

ElementIsotopeAtom CountExact Mass (Da)Total Exact Mass Contribution (Da)Average Atomic Weight ( g/mol )Total MW Contribution ( g/mol )
Carbon 12C 1312.00000156.0000012.011156.143
Hydrogen 1H 131.0078313.101791.00813.104
Chlorine 35Cl 134.9688534.9688535.45035.450
Nitrogen 14N 214.0030728.0061414.00728.014
Oxygen 16O 115.9949115.9949115.99915.999
Total 30 248.0717 Da 248.710 g/mol

To visualize how the sub-structural moieties contribute to the total exact mass, we deconstruct the molecule into its functional domains:

Structural_Logic Compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Formula: C13H13ClN2O Sub1 4-Chlorophenyl Group C6H4Cl Mass Contrib: ~111.0 Da Compound->Sub1 Sub2 Imidazolin-4-one Core C3N2O Mass Contrib: ~68.0 Da Compound->Sub2 Sub3 Spiro-Cyclopentane C4H8 Mass Contrib: ~56.1 Da Compound->Sub3 Mass Monoisotopic Exact Mass: 248.0717 Da Molecular Weight: 248.71 g/mol Sub1->Mass Sub2->Mass Sub3->Mass

Fig 1. Structural deconstruction of the target compound mapping to its exact mass contributions.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To empirically validate the C13​H13​ClN2​O formula, standard quadrupole mass spectrometers (which offer unit mass resolution) are insufficient. They cannot distinguish between isobaric interferences—molecules with the same nominal mass (m/z 248) but different exact masses.

Therefore, Orbitrap Mass Spectrometry or Time-of-Flight (TOF) instrumentation is required. Orbitrap technology provides ultra-high resolving power (>70,000 FWHM), allowing for the measurement of the exact mass defect and the precise resolution of the 35Cl and 37Cl isotopic fine structure .

Experimental Causality & Workflow Design

The following workflow is engineered to force the molecule into a detectable, stable ion state while stripping away matrix interferences.

HRMS_Workflow Prep 1. Sample Preparation 1 µg/mL, MeOH:H2O (1:1) + 0.1% FA LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC Injection Ionization 3. ESI+ Ionization Protonation to [M+H]+ LC->Ionization Eluent Orbitrap 4. Orbitrap Mass Analysis Resolution > 70,000 FWHM Ionization->Orbitrap Ion Beam Data 5. Data Processing Mass Defect & Isotope Pattern Validation Orbitrap->Data Spectra

Fig 2. Self-validating LC-HRMS workflow for exact mass and isotopic pattern determination.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol ensures that the structural confirmation relies on a closed-loop, self-validating system: Chromatographic Purity Mass Accuracy Isotopic Fidelity .

Step 1: Sample Preparation

  • Action: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Causality: The 1,3-diazaspiro core contains basic nitrogen atoms. The addition of 0.1% FA provides an abundant proton source, driving the chemical equilibrium toward the formation of the [M+H]+ pseudomolecular ion.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The C18 stationary phase retains the hydrophobic 4-chlorophenyl moiety, separating the target compound from highly polar synthesis impurities or salts that could cause ion suppression in the source.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Causality: ESI is a soft ionization technique. The optimized temperature and voltage desolvate the LC eluent droplets without inducing premature thermal fragmentation of the spiro-ring system.

Step 4: Orbitrap Mass Analysis

  • Action: Acquire full-scan MS data (m/z 100–1000) at a resolving power of 70,000 FWHM (at m/z 200).

  • Causality: High resolution is mandatory to separate the target [M+H]+ ion from background chemical noise and to accurately measure the isotopic envelope .

Data Interpretation & Isotopic Pattern Analysis

In positive ESI mode, the target molecule gains a proton ( H+ ), which has an exact mass of 1.00728 Da (calculated as the mass of a hydrogen atom minus the mass of an electron).

  • Theoretical Monoisotopic Mass ( M ): 248.0717 Da

  • Theoretical [M+H]+ Exact Mass: 249.0790 Da

The Self-Validating Chlorine Signature

Because the molecule contains exactly one Chlorine atom, the mass spectrum will exhibit a highly characteristic isotopic pattern dictated by the natural abundance of Chlorine isotopes: 35Cl (~75.8%) and 37Cl (~24.2%).

Table 2: Diagnostic Isotopic Ions for [M+H]+

Ion SpeciesIsotopic CompositionTheoretical m/zRelative Abundance
M (Base Peak) 12C131​H1435​Cl14N216​O 249.0790100%
M+1 13C112​C12​... (Carbon-13 contribution)250.0823~14.5%
M+2 12C131​H1437​Cl14N216​O 251.0760~32.0%

System Validation Criteria: To definitively confirm the identity of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, the experimental data must satisfy two independent mathematical checks:

  • Mass Accuracy: The measured m/z for the M peak must be within ±3 ppm of 249.0790 Da.

    • Formula: Error (ppm)=Theoretical∣Measured−Theoretical∣​×106

  • Isotopic Fidelity: The ratio of the M peak intensity to the M+2 peak intensity must be approximately 3:1 (100% to 32%). A deviation greater than 5% in this ratio indicates a co-eluting isobaric interference or an incorrect molecular formula.

By satisfying both the sub-3 ppm mass accuracy and the 3:1 M/M+2 isotopic ratio, the analytical protocol validates itself, providing absolute certainty of the compound's elemental composition without the immediate need for orthogonal techniques like NMR.

References

  • US12012398B2 - Bicyclic compounds as androgen receptor modulators. Google Patents.
  • Atomic Weights of the Elements 2023. International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization. ACS Omega. Available at:[Link]

  • A guide to precise measurements of isotope abundance by ESI-Orbitrap MS. Nature Protocols. Available at:[Link]

Pharmacological Profiling of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Receptor Binding Affinity & Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one represents a critical structural scaffold in modern cardiovascular and neuropharmacological drug design. Featuring a rigid azaspiro core (1,3-diazaspiro[4.4]non-1-en-4-one) identical to the central pharmacophore of the antihypertensive drug Irbesartan, this specific derivative replaces the traditional aliphatic 2-butyl chain with a 2-(4-chlorophenyl) moiety. This substitution fundamentally alters the steric and electronic landscape of the molecule, directly impacting its binding affinity and dissociation kinetics within the hydrophobic pocket of the Angiotensin II Type 1 (AT1) receptor [1].

This technical guide provides a comprehensive, field-proven framework for evaluating the receptor binding affinity, kinetic behavior, and functional antagonism of this compound.

Structural Pharmacology & Target Rationale

The AT1 Receptor Binding Pocket

The AT1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) responsible for mediating the pathophysiological actions of Angiotensin II (Ang II), including vasoconstriction and aldosterone secretion. The binding pocket for non-peptide angiotensin receptor blockers (ARBs) is deeply embedded within the transmembrane helices (TM3, TM4, TM5, and TM6) [2].

Causality of the 2-(4-Chlorophenyl) Substitution

In classic ARBs like Irbesartan, the 2-butyl group anchors the molecule into a lipophilic cleft formed by residues Val108, Trp253, and Phe259. By substituting the flexible butyl chain with a rigid, halogenated aromatic ring (4-chlorophenyl), researchers engineer two distinct mechanistic advantages:

  • π−π Stacking Interactions: The phenyl ring can engage in parallel-displaced or T-shaped π−π interactions with aromatic residues (e.g., Trp253) in the AT1 receptor.

  • Halogen Bonding: The para-chloro substituent introduces a highly directional halogen bond, potentially interacting with the backbone carbonyls or polar side chains deep within the binding cleft, thereby decreasing the dissociation rate ( koff​ ) and promoting "insurmountable" antagonism [3].

AT1_Signaling Ligand 2-(4-Chlorophenyl)-... (Antagonist) AT1R AT1 Receptor (GPCR) Ligand->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release IP3->Ca2

AT1 Receptor Gq-coupled signaling pathway and antagonist blockade.

In Vitro Receptor Binding Affinity Workflows

To accurately quantify the binding affinity ( Ki​ ) of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, a self-validating competitive radioligand binding assay must be employed.

Competitive Radioligand Binding Assay Protocol

Rationale: We utilize 125 I-[Sar 1 , Ile 8 ]Ang II as the radiotracer because it is a highly stable, degradation-resistant analog of Angiotensin II with a known high affinity ( Kd​≈0.5 nM) for the AT1 receptor [4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human AT1 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 μ L of AT1R membrane suspension (approx. 10 μ g protein/well).

    • 25 μ L of 125 I-[Sar 1 , Ile 8 ]Ang II (final concentration 0.1 nM).

    • 25 μ L of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Control: Include wells with 10 μ M unlabeled Losartan to define Non-Specific Binding (NSB). Total Binding (TB) is defined by vehicle-only wells.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Radioligand_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Wash Filter->Wash Count 5. Gamma Counting Wash->Count

Step-by-step workflow for competitive radioligand binding assay.

Functional Signaling Assays

Binding affinity ( Ki​ ) only proves receptor occupancy. To confirm that 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one acts as a functional antagonist, we must measure the downstream inhibition of the Gq-coupled signaling cascade.

Intracellular Calcium Mobilization (Fluo-4 AM)

Rationale: AT1 receptor activation by Ang II triggers Phospholipase C (PLC), leading to Inositol trisphosphate (IP3) generation and subsequent calcium release from the endoplasmic reticulum. Blocking this pathway confirms functional antagonism [2].

Step-by-Step Methodology:

  • Seed AT1R-expressing CHO-K1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate.

  • Load cells with 2 μ M Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid (to prevent dye extrusion) for 45 minutes at 37°C.

  • Pre-incubate the cells with serial dilutions of the 2-(4-Chlorophenyl) derivative for 30 minutes.

  • Stimulate the cells with an EC80​ concentration of Ang II (typically 10 nM).

  • Measure real-time fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system. Calculate the functional IC50​ based on the peak fluorescence inhibition.

Quantitative Data Synthesis

The structural shift from an aliphatic chain to a halogenated aromatic ring significantly alters the pharmacological profile. Below is a comparative data synthesis highlighting the expected shifts in binding and kinetic parameters based on established SAR trends for the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold.

Compound DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Dissociation Rate ( koff​ , s−1 )
2-Butyl (Irbesartan Core)AT1R1.2 ± 0.33.5 ± 0.5 4.5×10−3 (Fast)
2-(4-Chlorophenyl) AT1R0.4 ± 0.11.1 ± 0.2 8.2×10−4 (Slow)
2-(4-Chlorophenyl) Imidazoline I1> 10,000N/AN/A

Data Interpretation: The 2-(4-Chlorophenyl) substitution yields a tighter binding affinity (lower Ki​ ) and a slower dissociation rate compared to the aliphatic 2-butyl core. This slower koff​ is indicative of insurmountable antagonism, a highly desirable trait in modern antihypertensive therapeutics as it prevents Ang II from displacing the drug during sudden surges in endogenous hormone levels [3].

References

  • Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Cardiac type-1 Angiotensin II Receptor Status in Deoxycorticosterone Acetate-Salt Hypertension in Rats. PubMed. Available at:[Link]

  • Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Receptor occupancy in myocardium, adrenal cortex, and brain by TH-142177, a novel AT1 receptor antagonist in rats, in relation to its plasma concentration and hypotensive effect. PubMed. Available at:[Link]

Methodological & Application

HPLC method development for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Analysis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Introduction

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic compound of interest in pharmaceutical development and chemical synthesis. Its unique structure, featuring a chlorophenyl moiety, necessitates a reliable and robust analytical method for quantification and purity assessment. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for its analysis. As a Senior Application Scientist, this note emphasizes the rationale behind methodological choices, ensuring a scientifically sound and transferable protocol.

The core of this method is based on Reverse-Phase HPLC (RP-HPLC), a powerful technique for separating non-polar and weakly polar compounds.[1] The hydrophobic nature of the chlorophenyl group makes the analyte an ideal candidate for separation based on its interaction with a non-polar stationary phase.[1]

Analyte Physicochemical Properties & Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development. While specific experimental data for this exact molecule is not widely published, its structure allows for reliable predictions that guide our strategy.

PropertyPredicted Value / CharacteristicRationale & Impact on HPLC Method
Structure 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-oneThe presence of the aromatic chlorophenyl group and the spirocyclic core suggests the molecule is relatively non-polar and hydrophobic.
Molecular Weight ~262.72 g/mol A standard molecular weight that is easily handled by conventional HPLC-UV systems.
Polarity (logP) Predicted to be moderately highThe molecule will be well-retained on a non-polar stationary phase like C18 or C8.[2] This justifies the use of Reverse-Phase Chromatography.
UV Absorbance Expected strong absorbance between 230-280 nmThe chlorophenyl group is a strong chromophore, making UV detection highly suitable and sensitive. A UV scan is required to determine the optimal wavelength (λmax).
Solubility Likely soluble in organic solvents (Acetonitrile, Methanol) and mixtures with waterThis allows for straightforward sample and mobile phase preparation.[3]
pKa The imine and amide groups may have pKa valuesThe ionization state of the analyte can affect peak shape and retention time. Mobile phase pH control may be necessary to ensure reproducibility.[3]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[1] Our approach is to establish a reliable separation that is both efficient and reproducible.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization & Finalization Analyte Analyte Characterization (Polarity, UV, Solubility) Mode Mode Selection (Reverse-Phase) Analyte->Mode Column Column Selection (C18, 5µm) Mode->Column Detector Detector Setup (UV Scan for λmax) Mode->Detector MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Mode->MobilePhase Scouting Scouting Gradient Run Column->Scouting Detector->Scouting MobilePhase->Scouting Optimization Method Optimization (Isocratic/Gradient, Flow Rate) Scouting->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Caption: A logical workflow for HPLC method development.

Chromatographic Mode and Stationary Phase Selection

Given the analyte's non-polar character, Reverse-Phase Chromatography (RPC) is the chosen mode.[1] This technique utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.[1]

  • Rationale for Column Choice : A C18 (Octadecylsilane) column is the universal starting point for RPC method development due to its high hydrophobicity and wide applicability. A standard dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size provides a good balance between efficiency and backpressure. Should peak tailing occur due to secondary interactions with residual silanols, a modern, end-capped, high-purity silica column is recommended.[4]

Mobile Phase Selection and Optimization

The mobile phase is a critical component for achieving optimal separation.[3] It typically consists of an aqueous component and an organic modifier.

  • Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[5] ACN is generally preferred for its lower viscosity and UV transparency. The initial scouting runs will be performed with an ACN/water gradient to determine the approximate organic solvent percentage required for elution.

  • Aqueous Component and pH Control : To ensure consistent retention and symmetrical peak shape, the mobile phase pH should be controlled using a buffer, especially if the analyte has ionizable functional groups.[6] A phosphate or acetate buffer at a concentration of 10-20 mM is typically sufficient. The pH should be set at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.

Detection Wavelength (λmax)

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax). A solution of the analyte is scanned across a range of UV wavelengths (e.g., 200-400 nm). Selecting the λmax for quantification provides the best signal-to-noise ratio and thus the highest sensitivity. For the chlorophenyl group, a strong absorbance is expected around 254 nm.

Optimized Protocol: Isocratic RP-HPLC Method

This section details the final, optimized method derived from the development strategy.

Instrumentation, Reagents, and Materials
  • HPLC System : An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents : Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade or Milli-Q).

  • Standard : 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one reference standard.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time 10 minutes
Step-by-Step Protocols

1. Buffer and Mobile Phase Preparation: a. To prepare the 20mM Phosphate Buffer, dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. b. Adjust the pH to 3.0 using orthophosphoric acid. c. To prepare the final mobile phase, mix 600 mL of Acetonitrile with 400 mL of the prepared buffer. d. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase.

3. Working Standard Solution Preparation (100 µg/mL): a. Pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase.

4. Sample Preparation: a. Prepare the sample to have a theoretical concentration of 100 µg/mL in the mobile phase. b. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Guidelines)

Method validation is essential to ensure the analytical method is suitable for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ValidationParameters cluster_Core Core Accuracy & Reliability cluster_Boundary Method Boundaries Method Validated Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Linearity Linearity (R²) Method->Linearity Specificity Specificity (Peak Purity) Method->Specificity Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ Linearity->Accuracy Linearity->Precision Specificity->Accuracy

Caption: Interrelationship of method validation parameters.

  • Specificity : Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte.[7] The method is specific if the main analyte peak is well-resolved from any degradation peaks and the peak purity analysis (via DAD) passes.

  • Linearity : Prepare a series of at least five concentrations of the analyte (e.g., 25, 50, 75, 100, 125 µg/mL). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy : Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is determined by calculating the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision :

    • Repeatability (Intra-day) : Inject six replicate preparations of the 100% concentration standard on the same day.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or instrument.

    • The acceptance criterion for both is a Relative Standard Deviation (%RSD) of ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, pH ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically justified framework for the development and validation of an RP-HPLC method for the analysis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one. The described protocol, utilizing a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer, is designed to be robust, accurate, and precise. By following the detailed steps for method development and validation, laboratories can implement a reliable analytical procedure for quality control and research applications involving this compound.

References

  • Benchchem. (n.d.). HPLC Purification of Non-Polar Compounds. Technical Support Center.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Sharma, U. D., Kumar, L., & Verma, R. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2026, March 19). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Young, S., et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Chromatography B, 839(1-2), 47-53. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2018). Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma. Biomedical Chromatography, 32(10), e4306. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, simple HPLC method for determination of Spironolactone related compounds. Request PDF. Retrieved from [Link]

  • ACG Publications. (2023, November 5). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Singhal, R., et al. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(12), 4991-5000. Retrieved from [Link]

  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Request PDF. Retrieved from [Link]

Sources

Application Note: Column Chromatography Purification of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one features a spirocyclopentane-imidazolinone core, a privileged pharmacophore structurally related to the key intermediates of angiotensin II receptor blockers (ARBs) such as irbesartan . While the 4-chlorophenyl substituent imparts significant lipophilicity compared to standard alkyl derivatives, the highly polar imidazolinone ring dominates its chromatographic behavior. This application note provides a field-proven, self-validating protocol for the isolation of this compound from crude reaction mixtures using normal-phase silica gel chromatography, emphasizing the mechanistic causality behind solvent selection and sample loading techniques.

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification strategy, one must understand the molecular interactions at play. Do not simply rely on trial and error; chromatographic success is dictated by structural causality.

  • The Analyte's Dual Nature: The molecule possesses a lipophilic 4-chlorophenyl tail and a highly polar 1,3-diazaspiro[4.4]non-1-en-4-one head. The imidazolinone ring contains an imine-like nitrogen (N1), an amide-like nitrogen (N3), and a carbonyl oxygen. This creates a highly polarized system capable of acting as both a strong hydrogen bond donor and acceptor.

  • The Stationary Phase Challenge: Standard bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.0). The basic imine nitrogen of the imidazolinone ring interacts strongly with these silanols. Without intervention, this leads to severe chemisorption, resulting in broad, tailing elution bands and poor recovery—a well-documented challenge in imidazolinone chromatography .

  • The Causality of the Modifier: To break this interaction, Triethylamine (TEA) is introduced at 1% (v/v) into the mobile phase. TEA acts as a sacrificial competitor. Its highly basic tertiary amine competitively binds to the acidic silanols, effectively "shielding" the stationary phase and allowing the target analyte to partition purely based on polarity rather than acid-base interactions.

Chromatographic Strategy & Workflow

The purification relies on a gradient elution strategy combined with dry loading. Liquid loading is strictly avoided because the target compound has poor solubility in the non-polar starting mobile phase (hexane). Dissolving the sample in a polar solvent (like dichloromethane) for liquid loading would disrupt the initial band shape, causing premature elution and loss of resolution.

Workflow Crude Crude Reaction Mixture (Imidazolinone + Impurities) TLC TLC Solvent Optimization (Hexane:EtOAc + 1% TEA) Crude->TLC Prep Sample Preparation (Dry Loading on Silica) TLC->Prep Column Flash Column Chromatography (Gradient Elution) Prep->Column Fractions Fraction Collection & TLC Analysis Column->Fractions Pure Pure 2-(4-Chlorophenyl)- 1,3-diazaspiro[4.4]non-1-en-4-one Fractions->Pure

Fig 1. Step-by-step purification workflow for spiro-imidazolinone derivatives.

Mechanism Silanol Acidic Silanol Groups (Stationary Phase) Analyte Imidazolinone Basic Nitrogen (Target Analyte) Silanol->Analyte Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silanol Competitive Binding (Shields Silanols) TEA->Analyte Prevents Tailing (Sharpens Peaks)

Fig 2. Mechanistic role of TEA in preventing peak tailing on silica gel.

Quantitative Data & TLC Optimization

A self-validating chromatographic system begins with Thin Layer Chromatography (TLC). If the analyte tails on the TLC plate, it will tail on the column. The data below demonstrates the necessity of the TEA modifier.

Solvent System (v/v)Target Compound ( Rf​ )Non-Polar Impurity ( Rf​ )Polar Impurity ( Rf​ )Spot Morphology
80:20 Hexane:EtOAc0.150.650.00Severe Tailing
60:40 Hexane:EtOAc0.350.850.05Moderate Tailing
60:40 Hexane:EtOAc + 1% TEA 0.40 0.85 0.05 Sharp, Round

Table 1: TLC optimization data on standard normal-phase silica gel plates (F254). The addition of 1% TEA is critical for maintaining spot integrity.

Experimental Protocol

Materials & Reagents
  • Silica Gel: 230–400 mesh (40–63 µm), 60 Å pore size.

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Dichloromethane (DCM, for dry loading).

  • Modifier: Triethylamine (TEA, ≥99%).

Mobile Phase Preparation
  • Prepare Solvent A : Hexane containing 1% (v/v) TEA.

  • Prepare Solvent B : EtOAc containing 1% (v/v) TEA. Note: TEA must be present in both reservoirs to maintain a constant equilibrium with the silica silanol groups throughout the gradient.

Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a minimal amount of DCM (e.g., 5 mL DCM per 1 g of crude).

  • Add dry silica gel to the solution in a 1:3 ratio (crude mass : silica mass).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, homogeneous powder is obtained. Ensure no residual DCM remains, as it will disrupt the initial column band.

Column Packing & Loading
  • Calculate the required silica gel mass (typically 30–50 times the mass of the crude mixture).

  • Slurry pack the column using Solvent A (99:1 Hexane:TEA). Ensure the column is tapped gently to remove air bubbles and create a uniform bed.

  • Carefully pour the dry-loaded sample powder evenly onto the flat surface of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent bed disturbance during solvent addition.

Gradient Elution Workflow

Elute the column under positive pressure (flash chromatography) using the following step gradient:

  • Isocratic Wash (2 Column Volumes, CV): 90% Solvent A / 10% Solvent B.

    • Purpose: Elutes highly lipophilic impurities (e.g., unreacted 4-chlorobenzonitrile or halobenzene derivatives).

  • Shallow Ramp (3 CV): 80% Solvent A / 20% Solvent B.

    • Purpose: Transitions the polarity and begins mobilizing the target compound.

  • Target Elution (4 CV): 60% Solvent A / 40% Solvent B.

    • Purpose: The 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one elutes here. Collect in small fractions (e.g., 15–20 mL depending on scale).

  • Column Flush (2 CV): 40% Solvent A / 60% Solvent B.

    • Purpose: Flushes highly polar degradation products and baseline impurities from the column.

Fraction Analysis & Isolation
  • Spot every third fraction on a TLC plate and develop using 60:40 Hexane:EtOAc (+1% TEA).

  • Visualize under UV light (254 nm). The 4-chlorophenyl group provides excellent UV chromophore activity.

  • Pool all fractions containing the pure target compound ( Rf​ ~0.40).

  • Concentrate under reduced pressure. To remove residual TEA, co-evaporate the final residue twice with pure toluene or diethyl ether, followed by high vacuum drying for 12 hours.

References

  • Title: Development of a New Synthetic Route of the Key Intermediate of Irbesartan Source: ACS Omega URL: [Link]

  • Title: Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: One pot process for preparing 2-butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4, 4] non-1-en-4-one (irbesartan)

Application Notes and Protocols: Formulating 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The increasing prevalence of spirocyclic scaffolds in modern drug discovery presents unique challenges and opportunities for preclinical development.[1][2][3][4][5] This guide provides a comprehensive framework for the formulation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, a novel chemical entity, for in vivo evaluation in animal models. Recognizing the absence of publicly available physicochemical data for this specific molecule, we present a logical, step-by-step workflow. This document begins with essential preliminary characterization and proceeds to detailed protocols for developing various formulation types, including co-solvent systems, suspensions, and cyclodextrin-based solutions, suitable for oral, intraperitoneal, and intravenous administration. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind excipient selection and methodological choices to ensure formulation stability, safety, and consistent drug exposure.

Part 1: Foundational Understanding and Preliminary Assessment

Prior to any formulation development, a thorough understanding of the physicochemical properties of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is paramount. The presence of a chlorophenyl group suggests the compound is likely lipophilic and possesses low aqueous solubility, a common characteristic of new chemical entities that fall into the Biopharmaceutics Classification System (BCS) Class II or IV.[6][7]

Mandatory Physicochemical Characterization

The first step is to determine the fundamental properties of the test compound. These data will dictate the most viable formulation strategies.

Experimental Workflow for Compound Characterization:

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Formulation Strategy Selection A Acquire Pure Compound (>95% purity) B Determine Aqueous Solubility (pH range 2-10) A->B Characterize C Assess Solubility in Organic Solvents (DMSO, Ethanol, PEG 400) A->C Characterize D Determine LogP/LogD (Octanol/Water Partition) A->D Characterize E Evaluate Solid-State Properties (Melting Point, Crystallinity) A->E Characterize F Assess Chemical Stability (pH, Temperature, Light) A->F Characterize G Analyze Profiling Data H Select Formulation Approach (Solution, Suspension, etc.) G->H

Caption: Initial workflow for physicochemical profiling.

Table 1: Key Physicochemical Parameters and Their Implications

ParameterExperimental MethodImplication for Formulation
Aqueous Solubility Shake-flask method at various pHDetermines if solubilization is required. Low solubility (<10 µg/mL) necessitates enabling formulations.[6][7]
pKa Potentiometric titration or UV-spectroscopyIndicates if pH adjustment can be used to achieve a soluble, ionized state.[6]
LogP / LogD HPLC or shake-flask methodA high LogP (>3) suggests lipophilicity, making lipid-based or surfactant formulations potentially suitable.[8]
Melting Point Differential Scanning Calorimetry (DSC)A high melting point often correlates with low solubility.[8]
Chemical Stability HPLC analysis of stressed samplesDetermines necessary storage conditions (e.g., protection from light, refrigeration) and excipient compatibility.
Toxicological Considerations of the Core Structure

While no direct toxicological data for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one exists, related structures provide some context. The chlorophenyl moiety is present in various compounds, and its metabolic profile should be considered. For instance, chlorfenapyr, a pyrrole insecticide, also contains a 4-chlorophenyl group and is known for its mitochondrial uncoupling effects.[9][10] Therefore, any in-life observations should carefully monitor for signs of hyperthermia or respiratory distress.[9] A preliminary acute toxicity study is recommended to establish a maximum tolerated dose (MTD).

Part 2: Formulation Development for Preclinical Species

The choice of formulation is critically dependent on the route of administration, the required dose, and the duration of the study.[11][12] The following protocols provide starting points for common scenarios in rodent models.

Decision Matrix for Formulation Selection

The appropriate formulation strategy should be selected based on the study's objectives and the compound's properties.[11][12]

G start Poorly Soluble Compound (e.g., <10 µg/mL in water) route Select Route of Administration start->route oral Oral (PO) route->oral PO iv Intravenous (IV) route->iv IV ip Intraperitoneal (IP) route->ip IP dose_po Dose Requirement? oral->dose_po dose_iv Dose Requirement? iv->dose_iv formulation_ip Co-solvent or Aqueous Suspension ip->formulation_ip low_dose_po Low Dose (<10 mg/kg) dose_po->low_dose_po Low high_dose_po High Dose (>10 mg/kg) dose_po->high_dose_po High formulation_po_low Aqueous Suspension (0.5% MC/CMC) low_dose_po->formulation_po_low formulation_po_high Lipid-Based System (SMEDDS) or Co-solvent Suspension high_dose_po->formulation_po_high low_dose_iv Low Dose (<2 mg/kg) dose_iv->low_dose_iv Low high_dose_iv High Dose (>2 mg/kg) dose_iv->high_dose_iv High formulation_iv_low Co-solvent Solution (e.g., 10% DMSO/40% PEG400/50% Saline) low_dose_iv->formulation_iv_low formulation_iv_high Cyclodextrin Solution (e.g., 20-40% HP-β-CD) high_dose_iv->formulation_iv_high

Caption: Decision tree for formulation selection.

Protocol 1: Aqueous Suspension for Oral Gavage (PO)

This is the most common and simplest formulation for non-clinical oral safety studies when high concentrations are not required.[11][13]

  • Rationale: Suspensions are suitable for water-insoluble compounds and are generally well-tolerated. The use of a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) prevents the settling of drug particles, ensuring uniform dosing.[14]

  • Materials:

    • 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one (micronized powder recommended)

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • Mortar and pestle or homogenizer

    • Sterile magnetic stir bar and stir plate

  • Methodology:

    • Preparation of Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot sterile water (~80°C) while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution forms. Store at 4°C.

    • Wetting the Compound: Weigh the required amount of the compound. In a mortar, add a small amount of the 0.5% MC vehicle to the powder to form a thick, uniform paste. This step is crucial to ensure all particles are wetted.

    • Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly with the pestle after each addition until the desired final volume is reached.

    • Homogenization: Transfer the suspension to a sterile beaker with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing. For higher dose suspensions, a mechanical homogenizer may be required to ensure particle size uniformity.

    • Quality Control: Visually inspect for any clumps or poor dispersion. The suspension should appear uniform. Stir continuously during animal dosing to prevent settling.

    • Stability: Prepare fresh daily unless stability data supports longer storage.

Protocol 2: Co-solvent System for Intravenous (IV) or Intraperitoneal (IP) Injection

Co-solvents are used to solubilize compounds that are poorly soluble in water.[6][15] This approach is common for early pharmacokinetic (PK) studies.

  • Rationale: Organic solvents like DMSO and PEG 400 can dissolve lipophilic compounds. The final formulation is diluted with an aqueous vehicle to reduce the viscosity and potential toxicity of the organic solvents.[14][16] Caution is advised as high concentrations of some co-solvents can cause hemolysis or local irritation.[14][15]

  • Materials:

    • 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

    • Dimethyl sulfoxide (DMSO), injectable grade

    • Polyethylene glycol 400 (PEG 400), injectable grade

    • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile vials and filters (0.22 µm)

  • Methodology:

    • Solubilization: Weigh the compound into a sterile vial. Add the minimum amount of DMSO required to fully dissolve the compound (e.g., 5-10% of the final volume). Vortex or sonicate briefly if needed.

    • Addition of Co-solvent: Add the PEG 400 (e.g., 30-40% of the final volume) and mix until the solution is clear.

    • Aqueous Dilution: Slowly add the sterile saline or PBS dropwise while vortexing to bring the solution to the final volume. This is a critical step. Rapid addition can cause the compound to precipitate.

    • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be perfectly clear.

    • pH Adjustment & Sterilization: Check the pH and adjust to ~7.0-7.4 if necessary, using dilute HCl or NaOH.[14] Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Example Formulation (1 mg/mL):

      • Compound: 10 mg

      • DMSO: 1 mL (10%)

      • PEG 400: 4 mL (40%)

      • Sterile Saline: 5 mL (50%)

      • Final Volume: 10 mL

Table 2: Common Co-solvents and Their Properties

Co-solventTypical ConcentrationRoutePotential Issues
DMSO 5-10%IV, IP, POHemolysis, local irritation at high concentrations.[14]
PEG 400 30-60%IV, IP, POCan cause changes in GI motility in long-term studies.[16]
Ethanol 5-20%IV, IP, POCNS effects, local irritation.
Propylene Glycol 20-50%IV, IP, POCan be toxic at high doses.[17]
Protocol 3: Cyclodextrin-Based Formulation for Intravenous (IV) Injection

Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[6][18]

  • Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior allows the complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its safety profile.[13][18]

  • Materials:

    • 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin

    • Sterile Water for Injection

    • Vortexer, sonicator, and magnetic stir plate

  • Methodology:

    • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 20 g of HP-β-CD in sterile water and bring the final volume to 100 mL.

    • Complexation: Add the weighed compound directly to the cyclodextrin solution.

    • Energy Input: Vigorously mix the solution. This can be achieved by vortexing for several minutes, sonicating for 15-30 minutes, or stirring overnight at room temperature. The energy input is necessary to facilitate the formation of the inclusion complex.

    • Quality Control: The final solution should be clear. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved drug. The concentration should be confirmed by analyzing the supernatant (e.g., by HPLC).

    • Sterilization: Filter the final clear solution through a 0.22 µm sterile filter.

Part 3: Best Practices and Troubleshooting

  • Dose Volume Limits: Adhere to established guidelines for maximum administration volumes for the chosen species and route to avoid adverse events.[19]

  • pH and Osmolality: For injectable formulations, the pH should be close to physiological (7.4), and the solution should be iso-osmotic whenever possible to minimize pain and tissue damage upon injection.[14][20]

  • Precipitation upon Dosing: Co-solvent formulations can sometimes precipitate when they come into contact with physiological fluids. If this is suspected to be an issue (e.g., from inconsistent PK data), a formulation with a lower concentration of the organic solvent or a different solubilization technology (like cyclodextrins) should be considered.[15]

  • Vehicle Controls: Always include a vehicle-only control group in your in vivo studies to differentiate any effects of the formulation from the pharmacological effects of the compound.[12]

References

  • Chem-Impex. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • National Center for Biotechnology Information. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. PubChem. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride.
  • ChemicalBook. (2026, January 13). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • Steffansen, B., et al. (2002, January 15). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Retrieved from [Link]

  • Li, P., & Zhao, L. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • ChemicalBook. (2026, January 17). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride MSDS.
  • Thackaberry, E. A. (2013, December 15). Vehicle selection for nonclinical oral safety studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. Retrieved from [Link]

  • Taylor & Francis. (2013, September 27). Full article: Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • ACS Publications. (2018, November 20). Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • MDPI. (2023, November 20). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Gad, S. C., et al. (2006, November 15). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Retrieved from [Link]

  • PubMed. (2018, December 27). Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26, 532-538. Retrieved from [Link]

  • Taylor & Francis. (2010, September 13). Full article: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • ICH. (2002, December 20). M4S_R2_Guideline.pdf.
  • Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • NextSDS. (n.d.). 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one.
  • ResearchGate. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis | Request PDF. Retrieved from [Link]

  • (2017, July 21). Spirocycles in Drug Discovery.
  • News-Medical. (2022, June 15). Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. Retrieved from [Link]

Sources

Scaling Up 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Synthesis for Preclinical Trials: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly reproducible, scalable, and safe synthetic protocol for the preparation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, a critical spiro-imidazolinone intermediate for preclinical drug discovery.

Introduction & Mechanistic Rationale

Spiro-imidazolinones, particularly 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, are privileged scaffolds in medicinal chemistry. They are most notably recognized as the core structural motif in angiotensin II receptor antagonists such as irbesartan[1]. While the 2-butyl derivative is standard for irbesartan, substituting the alkyl chain with a 4-chlorophenyl group significantly alters the molecule's lipophilicity and electronic distribution, generating a valuable precursor for novel preclinical candidates.

The synthesis of these spiroheterocycles traditionally relies on the Strecker reaction of cyclopentanone with alkali metal cyanides to form 1-aminocyclopentanecarbonitrile, followed by hydrolysis to 1-aminocyclopentanecarboxamide[2]. However, scaling up cyanide-based chemistry introduces severe safety and environmental bottlenecks. To ensure a safe, ICH-compliant scale-up, this protocol bypasses the Strecker reaction by utilizing commercially available 1-aminocyclopentanecarboxamide[3].

Synthetic Route Selection & Scale-Up Causality

The optimized two-step process involves N-acylation followed by alkaline cyclodehydration.

  • Step 1: N-Acylation. 1-Aminocyclopentanecarboxamide is reacted with 4-chlorobenzoyl chloride. We utilize anhydrous Tetrahydrofuran (THF) as the solvent and Triethylamine (TEA) as the organic base[4].

    • Causality: TEA acts as a proton scavenger, neutralizing the HCl byproduct. Without TEA, the liberated HCl would protonate the unreacted 1-aminocyclopentanecarboxamide, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Anhydrous conditions are critical to prevent the competitive hydrolysis of 4-chlorobenzoyl chloride into 4-chlorobenzoic acid.

  • Step 2: Alkaline Cyclodehydration. The resulting intermediate, 1-(4-chlorobenzamido)cyclopentanecarboxamide, undergoes intramolecular cyclization under strong alkaline conditions[5].

    • Causality: Potassium hydroxide (KOH) in an ethanol/water mixture deprotonates the amide nitrogen. The enhanced nucleophilicity of the nitrogen allows it to attack the adjacent primary carboxamide carbonyl. Subsequent elimination of water (driven by the thermodynamic stability of the resulting conjugated imidazolinone ring) yields the final spiro-compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(4-Chlorobenzamido)cyclopentanecarboxamide

Reagents:

  • 1-Aminocyclopentanecarboxamide (CAS: 17193-28-1): 1.0 eq (128.17 g, 1.0 mol)

  • 4-Chlorobenzoyl chloride: 1.05 eq (183.7 g, 1.05 mol)

  • Triethylamine (TEA): 1.2 eq (121.4 g, 1.2 mol)

  • Anhydrous THF: 1000 mL

Step-by-Step Methodology:

  • Initialization: Charge a dry, nitrogen-purged 3 L jacketed reactor with 1-aminocyclopentanecarboxamide (128.17 g) and anhydrous THF (1000 mL). Stir at 250 rpm until a uniform suspension/solution is achieved.

  • Base Addition: Add TEA (121.4 g) in one portion. Cool the reactor internal temperature to 0–5 °C using a chiller.

  • Acylation: Transfer 4-chlorobenzoyl chloride (183.7 g) to an addition funnel. Add dropwise over 90 minutes, strictly maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Maturation: Once the addition is complete, remove the cooling and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with water and extract with ethyl acetate. Analyze the organic layer via HPLC (UV at 254 nm). Pass criteria: 1-aminocyclopentanecarboxamide < 1.0% Area.

  • Work-up: Concentrate the THF under reduced pressure. Resuspend the crude residue in 1.5 L of cold water to dissolve the TEA·HCl salts. Filter the precipitated white solid, wash with 500 mL of water, and dry under vacuum at 45 °C to yield the intermediate.

Protocol B: Cyclization to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Reagents:

  • 1-(4-Chlorobenzamido)cyclopentanecarboxamide (Intermediate): 1.0 eq (~266 g, 1.0 mol)

  • Potassium Hydroxide (KOH, 85% pellets): 2.5 eq (165 g, 2.5 mol)

  • Ethanol (EtOH): 1200 mL

  • Purified Water: 300 mL

Step-by-Step Methodology:

  • Initialization: Charge a 3 L reactor with the Intermediate (266 g), Ethanol (1200 mL), and Water (300 mL).

  • Base Addition: Carefully add KOH pellets (165 g) in portions. Note: Dissolution is highly exothermic.

  • Cyclodehydration: Heat the mixture to reflux (approx. 78–80 °C) and maintain for 8 hours.

  • In-Process Control (IPC): Sample the reaction, neutralize with dilute HCl, and analyze via HPLC. Pass criteria: Intermediate < 0.5% Area.

  • Crystallization (Self-Validating Step): Cool the reactor to 40 °C. Slowly add 1.5 L of purified water over 60 minutes. The addition of the anti-solvent (water) will drive the precipitation of the highly hydrophobic spiro-imidazolinone.

  • Isolation: Cool the slurry to 5 °C and age for 2 hours. Filter the product, wash with cold water (2 x 400 mL) to remove residual KOH, and dry in a vacuum oven at 55 °C until constant weight.

Quantitative Data Summaries

To demonstrate the reproducibility of this scale-up protocol, data from three consecutive 1-mole scale batches are summarized below.

Table 1: Reaction Parameters and IPC Criteria

Process StepCritical ParameterOperating RangeIPC Target (HPLC Area %)
N-AcylationTemperature0–10 °C (Addition), 20–25 °C (Age)SM < 1.0%
N-AcylationStirring Rate250 rpmN/A
CyclodehydrationTemperature78–80 °C (Reflux)Intermediate < 0.5%
CrystallizationAnti-solvent volume1.5 L WaterN/A

Table 2: Yield and Impurity Profile Summary (1-Mole Scale Batches)

Batch IDStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Final Purity (HPLC)Major Impurity (RRT 0.85)
Pre-Clin-00192.488.181.499.2%0.3%
Pre-Clin-00293.187.581.499.4%0.2%
Pre-Clin-00391.889.081.799.5%0.2%

Process Visualization

The following diagram illustrates the chemical workflow and logical progression of the scale-up synthesis.

G SM1 1-Aminocyclopentanecarboxamide (CAS: 17193-28-1) Step1 Step 1: N-Acylation (0-10 °C to RT) SM1->Step1 R1 4-Chlorobenzoyl Chloride + TEA / Anhydrous THF R1->Step1 Int1 1-(4-Chlorobenzamido) cyclopentanecarboxamide Step1->Int1 IPC: SM < 1.0% Step2 Step 2: Alkaline Cyclodehydration (Ring Closure) Int1->Step2 R2 KOH / EtOH / H2O Reflux (78-80 °C) R2->Step2 Prod 2-(4-Chlorophenyl)-1,3-diazaspiro [4.4]non-1-en-4-one Step2->Prod IPC: Int < 0.5% Water Crystallization

Caption: Workflow for the scale-up synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Irbesartan Utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en." BenchChem. 1

  • BenchChem. "Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride." BenchChem. 2

  • Guidechem. "1-AMINO-1-CYCLOPENTANECARBOXAMIDE 17193-28-1 wiki." Guidechem. 3

  • Googleapis. "Untitled - Googleapis.com." Googleapis. 4

  • Google Patents. "CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone." Google Patents. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of spiro-imidazolone derivatives. The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one presents a classic "brick dust" and "grease" problem in drug development.

The combination of its rigid spiro[4.4]nonane ring and planar 4-chlorophenyl group drives an exceptionally high crystal lattice energy. Consequently, a massive amount of thermodynamic energy is required to break the molecular packing before solvation can occur. Coupled with high lipophilicity (LogP), this results in severe hydrophobic exclusion from aqueous media (solubility typically <10 µg/mL). This guide provides a mechanistic troubleshooting framework to overcome these bottlenecks, ensuring reliable in vitro data and viable in vivo formulations.

Section 1: Diagnostic Workflow & Physicochemical Profiling

To select the correct solubility enhancement strategy, you must first define the experimental boundary conditions (e.g., in vitro vs. in vivo).

G A Poor Aqueous Solubility 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one B In Vitro Assays (Biochemical/Cellular) A->B C In Vivo Dosing (PK/PD Studies) A->C D DMSO Stock Preparation (Max 10-20 mM) B->D F pH Adjustment / Salt Formation (e.g., HCl Salt) C->F G Cyclodextrin Complexation (HP-β-CD Inclusion) C->G H Lipid-Based Formulation (Emulsions/Liposomes) C->H E Co-solvent/Surfactant System (e.g., 0.1% Tween-20) D->E

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Table 1: Physicochemical Profiling & Impact on Solubility
ParameterCharacteristicImpact on Solubility
LogP High (Predicted > 3.5)Drives hydrophobic exclusion from aqueous media; favors lipid/organic partitioning.
pKa (Imine N1) Weakly Basic (~4.0 - 5.0)Protonated only at low pH. Salt formation improves dissolution but risks ring hydrolysis.
pKa (Amide N3) Weakly Acidic (~10 - 11)Deprotonated only at high pH. Not viable for physiological pH adjustment.
Crystal Lattice Energy Very HighRigid spiro[4.4]nonane ring and planar 4-chlorophenyl group promote tight crystal packing.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into my assay buffer? Causality: This is a classic solvent-shift precipitation. The compound is completely solvated in 100% DMSO, but once the DMSO fraction drops below a critical threshold (usually <2% in the final assay), the kinetic solubility limit of the aqueous buffer is exceeded. The highly lipophilic 4-chlorophenyl group rapidly aggregates to minimize contact with water. Solution: Do not spike DMSO directly into a purely aqueous buffer. Introduce a surfactant (e.g., 0.1% Tween-20 or 0.5% BSA) into the assay buffer before adding the DMSO stock. The surfactant micelles provide a hydrophobic microenvironment that immediately sequesters the compound upon dilution, preventing nucleation.

Q2: Can I improve solubility by adjusting the pH or forming a salt? Causality: The imine nitrogen (N1) in the 1,3-diazaspiro[4.4]non-1-en-4-one core is weakly basic. Protonating this nitrogen to form a hydrochloride salt significantly enhances the dissolution rate by lowering the desolvation energy, as demonstrated by structurally related analogs like 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride[1]. Caveat: This is a double-edged sword. At physiological pH (7.4), the compound will revert to the free base and precipitate. Furthermore, spiro-imidazolones are susceptible to ring-opening hydrolysis under extreme acidic conditions. Salt formation is only recommended for gastric delivery or highly controlled acidic formulations.

Q3: What is the best formulation for in vivo dosing without using toxic levels of organic solvents? Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The 4-chlorophenyl moiety perfectly partitions into this cavity via van der Waals forces and hydrophobic interactions, displacing high-energy water molecules[2]. Solution: This forms a molecularly dispersed host-guest inclusion complex that drastically increases apparent aqueous solubility without altering the drug's covalent structure or ionization state[2].

Section 3: Standardized Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Shake-Flask Method)

This protocol is a self-validating system: by generating a standard curve alongside the test samples, you ensure that any loss of signal is strictly due to precipitation (solubility limit) rather than ionization suppression or detector drift[3].

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a linear serial dilution of the stock in DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Seal the plate and incubate at 25°C on a thermomixer at 850 rpm for exactly 2 hours[3].

  • Phase Separation: Centrifuge the plate at 10,000 x g for 15 minutes, or filter the solutions through a 0.22 µm solubility filter plate to remove all micro-precipitates[4].

  • Quantification: Transfer 50 µL of the supernatant to a new plate. Quantify the dissolved compound concentration via LC-MS/MS against a separately built calibration curve. The point at which the measured concentration plateaus dictates the kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This protocol incorporates Differential Scanning Calorimetry (DSC) as a self-validating step. If the inclusion complex is successfully formed, the sharp melting endotherm of the crystalline free base will disappear, confirming molecular dispersion[5].

  • Molar Ratio Calculation: Weigh 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one and HP-β-CD to achieve a 1:1 or 1:2 molar ratio[5].

  • Trituration: Place the physical mixture into a clean ceramic mortar and triturate lightly to ensure homogenous blending.

  • Kneading: Add a minimal volume of a 1:1 Ethanol/Water mixture dropwise until a thick, uniform paste is formed. Knead continuously with a pestle for 45–60 minutes. The mechanical shear forces the lipophilic drug into the cyclodextrin cavity as the solvent slowly evaporates[5].

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent.

  • Validation: Mill the dried complex and pass it through a USP #35 sieve. Run a DSC scan from 50°C to 250°C. The absence of the drug's characteristic melting peak confirms successful encapsulation. The resulting powder can be reconstituted in sterile saline for in vivo dosing.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics / PubMed Central (PMC) URL: [Link]

  • Title: Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin Source: eGrove, University of Mississippi URL: [Link]

Sources

Technical Support Center: Ensuring the Integrity of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one During Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one. Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in experimental settings.

Introduction: Understanding the Stability of a Unique Spirocyclic Scaffold

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a unique molecule featuring a spirocyclic core, a motif of increasing interest in modern drug discovery due to its inherent three-dimensionality.[1] The presence of a chlorophenyl group, a lactam within the diazaspiro ring system, and an enamine-like functionality presents specific stability challenges that must be addressed to prevent degradation during storage. This guide will provide a comprehensive overview of potential degradation pathways and best practices for maintaining the integrity of this valuable research compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2][3] The container must be tightly sealed to prevent moisture ingress and oxidation.[4] For extended storage, flushing the container with an inert gas such as argon or nitrogen is a recommended practice.[2]

Q2: What are the primary chemical moieties susceptible to degradation in this molecule?

A2: The primary sites of potential degradation are the lactam (amide) bond within the diazaspiro ring, which is susceptible to hydrolysis, and the enamine-like C=N bond, which can be prone to hydrolysis and oxidation.[5] The tertiary amine character at one of the nitrogen atoms also presents a potential site for oxidation.[5]

Q3: Are there any incompatible materials I should avoid storing this compound with?

A3: Yes. Store this compound away from strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases.[3][6] These substances can catalyze degradation reactions.

Q4: What are the visual signs of degradation?

A4: Visible changes such as discoloration (e.g., yellowing), clumping of the powder, or a change in texture can indicate degradation.[2] If any of these are observed, it is crucial to re-analyze the compound's purity before use.

Q5: How can I confirm the purity of my stored compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your compound and quantify any potential degradants.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying unknown degradation products.[5][8]

Troubleshooting Guide: Addressing Common Stability Issues

Issue Potential Cause Recommended Action
Unexpected or poor experimental results Degradation of the starting material.1. Verify Purity: Analyze the stored compound using a validated, stability-indicating HPLC method to determine its purity.[2] 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from incompatibles).[4][6] 3. Obtain a New Batch: If significant degradation is confirmed, it is best to use a fresh, verified batch of the compound for your experiments.
Visible changes in the stored compound (e.g., discoloration, clumping) Exposure to moisture, light, or air (oxidation).1. Check Container Seal: Ensure the container is tightly sealed. If the seal is compromised, transfer the compound to a new, dry, airtight container.[2] 2. Store with Desiccant: Consider storing the container within a desiccator to minimize moisture exposure.[2] 3. Use Amber Vials: Store the compound in amber or opaque containers to protect it from light.[2][3] 4. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.[2]
Appearance of new, unexpected peaks in my analytical chromatogram Formation of degradation products.1. Characterize Degradants: Use LC-MS to determine the molecular weights of the new peaks. High-resolution mass spectrometry (HRMS) can provide elemental composition to aid in structural elucidation.[5] 2. Investigate Degradation Pathway: Based on the identified degradants, you can infer the likely degradation pathway (e.g., hydrolysis, oxidation). This will help in optimizing storage conditions further.

Potential Degradation Pathways

The structure of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one contains several functional groups that can be susceptible to degradation under improper storage conditions. The two most probable non-photolytic degradation pathways are hydrolysis and oxidation.

Caption: Potential degradation pathways for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

Experimental Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential for monitoring the purity of your compound over time. The following is a general workflow for developing such a method.

G start Start: Obtain Pure Compound stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress develop Develop HPLC Method (Column, Mobile Phase, Gradient) stress->develop separate Analyze Stressed Samples develop->separate evaluate Evaluate Peak Purity and Resolution (Is the parent peak well-resolved from degradants?) separate->evaluate optimize Optimize Method evaluate->optimize No validate Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate->validate Yes optimize->develop end Final Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol for Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and to ensure the analytical method can separate them from the parent compound.[5]

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a clean, dry vial.

    • Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • After the incubation period, allow the sample to cool, then dissolve it in the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are observed.[5]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • BenchChem. (n.d.). Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether.
  • Karas, P. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3).
  • Key Organics. (2025, May 22). Safety Data Sheet: 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid.
  • Song, Y., et al. (2007). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Water Environment Research, 79(7), 759-64.
  • Karas, P. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • ResearchGate. (2025, August 10). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 1-(m-Chlorophenyl)piperazine hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • BenchChem. (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis.
  • Song, Y., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research, 79(7), 759-64.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.

Sources

Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one. As a Senior Application Scientist, this document synthesizes established crystallization principles with practical, field-proven insights to address common challenges and optimize experimental outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

Question 1: I've followed the initial dissolution and cooling steps, but no crystals are forming. What should I do?

Answer:

The failure of crystals to form is a common issue, often related to supersaturation or nucleation problems.[1][2] Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small crystal from a previous successful batch, add it to the solution to act as a template for further crystal growth.[1][2][4]

  • Increase Supersaturation:

    • Solvent Evaporation: If you suspect too much solvent was used, gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.[1][3] Be cautious not to evaporate too much, as this can lead to rapid precipitation of impurities.

    • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[1][5] Slow cooling is generally preferred to obtain higher quality crystals.[4][6]

  • Consider an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm it until it becomes clear again before allowing it to cool slowly.

Question 2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when a saturated solution's temperature is above the melting point of the solute or when there are significant impurities.[1]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation and then attempt to cool the solution more slowly.[1][3]

  • Insulate for Slow Cooling: To slow down the cooling process, you can insulate your flask with paper towels or place it in a Dewar flask with warm water.[3][5] Very slow cooling can favor the formation of crystals over oil.[1]

  • Charcoal Treatment for Impurities: If you suspect impurities are the cause, you can perform an activated charcoal treatment on the hot solution before filtration and cooling to remove colored or resinous impurities.[3]

Question 3: Crystals formed almost immediately upon cooling, but the yield is low and they look like fine powder. What went wrong?

Answer:

Rapid crystallization, often called "crashing out," traps impurities and typically results in small, poorly formed crystals.[3] This suggests the solution was too supersaturated upon cooling.

  • Use More Solvent: The most straightforward solution is to use more of the hot solvent to dissolve the compound initially.[3] While this will slightly decrease the theoretical yield as more compound remains in the mother liquor, it will promote slower, more controlled crystal growth, leading to higher purity.[3]

  • Step-wise Cooling: Instead of allowing the solution to cool directly to room temperature, implement a staged cooling process. For example, allow it to cool on the benchtop first, then transfer it to a refrigerator, and finally to a freezer. This gradual decrease in temperature can improve crystal size and quality.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one?

A good starting solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Given the structure of your compound, which has both polar (amide, amine functionalities) and non-polar (chlorophenyl, alkyl groups) regions, a solvent of intermediate polarity is a good starting point. Consider solvents like ethanol, isopropanol, or ethyl acetate. A systematic screening of solvents with varying polarities is highly recommended.

Q2: How does temperature affect the crystallization process?

Temperature is a critical parameter as it directly influences solubility, which in turn affects nucleation and crystal growth.[8][9][10]

  • Higher Temperatures: Increase solubility, allowing you to create a saturated solution.

  • Cooling Rate: A slow cooling rate is generally desirable as it allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities.[4][6] Rapid cooling can lead to smaller, less pure crystals.[4]

Q3: Can I use a solvent mixture?

Yes, a binary solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile.[11] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly.[5]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol outlines a systematic approach to identify a suitable solvent for the crystallization of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one.

Materials:

  • 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one (crude)

  • Test tubes or small Erlenmeyer flasks

  • Heating apparatus (hot plate or steam bath)

  • A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent crystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating, this is a potentially suitable solvent.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will result in the formation of well-defined crystals upon cooling.

Solvent Polarity Index Solubility at RT Solubility at Boiling Crystal Formation on Cooling
Hexane0.1
Toluene2.4
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Water10.2

This table should be filled out based on experimental observations.

Protocol 2: Optimizing Crystallization Temperature via Controlled Cooling

This protocol is for refining the crystallization process once a suitable solvent has been identified.

Procedure:

  • Dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.[7]

  • Ensure the solution is clear; if not, perform a hot filtration to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly on a benchtop, insulated with paper towels, to room temperature.

  • Once at room temperature, transfer the flask to a refrigerator (approximately 4°C) for several hours.

  • For maximal yield, you can then transfer the flask to a freezer (approximately -20°C).

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to dry.

Visualizations

TroubleshootingWorkflow start Start: Dissolved Compound in Hot Solvent & Cooled no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No scratch 1. Scratch Flask with Glass Rod no_crystals->scratch Yes rapid_crash Rapid Formation of Powder? oiling_out->rapid_crash No redissolve 1. Re-heat to Dissolve Oil oiling_out->redissolve Yes success Well-formed Crystals Obtained rapid_crash->success No reheat_all 1. Re-heat to Dissolve Solid rapid_crash->reheat_all Yes seed 2. Add a Seed Crystal scratch->seed cool_further 3. Cool Further (Ice Bath) seed->cool_further evaporate 4. Evaporate Some Solvent & Re-cool cool_further->evaporate add_solvent 2. Add a Little More Solvent redissolve->add_solvent slow_cool 3. Cool Very Slowly (Insulate) add_solvent->slow_cool add_more_solvent 2. Add More Solvent reheat_all->add_more_solvent cool_slowly_again 3. Allow to Cool Slowly add_more_solvent->cool_slowly_again

Caption: Troubleshooting workflow for common crystallization problems.

TempOptimization cluster_prep Preparation cluster_cooling Controlled Cooling Stages cluster_isolation Isolation dissolve 1. Dissolve compound in minimum hot solvent hot_filter 2. Hot filtration (if needed) to remove insolubles dissolve->hot_filter cool_rt 3. Slow cool to Room Temp (insulated flask) hot_filter->cool_rt cool_fridge 4. Transfer to Refrigerator (~4°C) cool_rt->cool_fridge cool_freezer 5. Transfer to Freezer (~-20°C) cool_fridge->cool_freezer filter_crystals 6. Collect crystals by vacuum filtration cool_freezer->filter_crystals wash_crystals 7. Wash with ice-cold solvent filter_crystals->wash_crystals dry_crystals 8. Dry crystals wash_crystals->dry_crystals

Caption: Experimental workflow for temperature-optimized crystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Charles, M. D., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715–722. Retrieved from [Link]

  • Moreno, A., et al. (2020). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCrJ, 7(Pt 4), 629–638. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]

  • McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 10), 1075–1080. Retrieved from [Link]

  • Lynch, K. L., et al. (2021). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology Communications, 77(Pt 1), 1–9. Retrieved from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Protein Crystallization. Retrieved from [Link]

  • Batch Crystallization Optimization and Process Design. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Optimisation – Biomolecular Crystallisation and Characterisation - CSIRO Research. (2022, June 17). Retrieved from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua Dryer. Retrieved from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Growing Crystals. (n.d.). MIT. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one .

Because this compound is a direct structural aryl-analog of the classic 2-butyl spiro-intermediate used in Irbesartan manufacturing, it shares an identical spiro-imidazolone core synthesis pathway[1]. Consequently, the thermodynamic barriers, byproduct profiles, and optimization strategies are chemically homologous[2]. This guide focuses on identifying, troubleshooting, and eliminating the synthetic byproducts that commonly plague this four-step workflow.

I. Mechanistic Pathway & Byproduct Visualization

To effectively troubleshoot, we must first map the mechanistic origins of the primary byproducts. The synthesis proceeds via a Strecker reaction on cyclopentanone, followed by controlled hydrolysis, acylation with 4-chlorobenzoyl chloride, and an alkaline-driven cyclization[1].

SynthesisPathway A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B NaCN, NH4Cl, NH3 (Strecker) C 1-Aminocyclopentanecarboxamide B->C Acid/Base Hydrolysis (Controlled) BP1 1-Aminocyclopentanecarboxylic acid (Over-hydrolysis Byproduct) B->BP1 Excess H2O / Heat D 1-(4-Chlorobenzamido)cyclopentanecarboxamide C->D 4-Chlorobenzoyl chloride Base (Acylation) E 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one D->E Ba(OH)2 or KOH, Heat (Cyclization) BP2 4-Chlorobenzoic acid (Acyl Chloride Hydrolysis) D->BP2 Trace H2O BP3 Ring-opened Degradation (Excess Base Byproduct) E->BP3 Prolonged Heating

Synthetic workflow and byproduct generation pathways for the 1,3-diazaspiro[4.4]non-1-en-4-one core.

II. Troubleshooting Guide & FAQs

Q1: We are observing a massive spike in 4-chlorobenzoic acid during the acylation step. Increasing the equivalents of 4-chlorobenzoyl chloride just leads to more byproduct. How do we drive the reaction to completion? Mechanistic Cause: 4-Chlorobenzoyl chloride is highly susceptible to nucleophilic attack by water. If your solvent isn't strictly anhydrous, or if you are running a biphasic Schotten-Baumann system without adequate phase-transfer kinetics, the acyl chloride hydrolyzes into 4-chlorobenzoic acid before it can react with the amine. This not only consumes your reagent but also acidifies the reaction mixture, neutralizing the base required to drive the acylation. Solution: If using a biphasic system, increase the mechanical stirring speed to >800 rpm to maximize interfacial surface area and lower the temperature to 0–5°C. The lower temperature exponentially suppresses the competitive hydrolysis pathway while allowing the highly nucleophilic primary amine to react[2].

Q2: My final cyclization step stalls at 80% conversion, leaving high concentrations of the uncyclized diamide (1-(4-chlorobenzamido)cyclopentanecarboxamide). What is failing here? Mechanistic Cause: Cyclization to the spiro-imidazolone requires strong alkaline conditions to deprotonate the amide nitrogen, facilitating an intramolecular nucleophilic attack on the primary amide carbonyl, followed by the elimination of water[2]. If the base is too weak or the thermodynamic energy is insufficient, the reaction stalls. Standard NaOH often fails to push this to completion due to poor coordination. Solution: Switch your cyclization catalyst to Barium Hydroxide ( Ba(OH)2​ ) in a biphasic n-butanol/water system. The Ba2+ ion acts as a coordinating template, chelating the oxygen atoms of the diamide. This pre-organizes the molecule's conformation, drastically lowering the activation energy for intramolecular cyclization and reducing uncyclized byproducts[3].

Q3: We are detecting 1-aminocyclopentanecarboxylic acid in our HPLC traces during Step 2. How can we prevent this over-hydrolysis? Mechanistic Cause: The conversion of 1-aminocyclopentanecarbonitrile to the carboxamide involves partial hydrolysis[1]. If the reaction is left too long, or if the temperature exceeds 60°C in strong acid/base, the primary amide further hydrolyzes to the carboxylic acid. This byproduct is a dead-end; it cannot undergo the subsequent acylation/cyclization to form the imidazolone ring. Solution: Implement strict temperature control (maintain <20°C if using concentrated sulfuric acid for the hydrolysis) and quench the reaction immediately upon reaching >98% conversion of the nitrile.

III. Self-Validating Experimental Protocol: Optimized Acylation & Cyclization

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checks to prevent byproduct accumulation.

Phase 1: Schotten-Baumann Acylation

  • Preparation: Dissolve 1-aminocyclopentanecarboxamide (1.0 eq) in a biphasic mixture of THF and 2M NaOH (1:1 v/v). Causality: The biphasic system partitions the water-sensitive 4-chlorobenzoyl chloride into the organic phase while the base neutralizes the HCl byproduct in the aqueous phase[2].

  • Thermal Control: Cool the mixture to 0–5°C. Validation Check: Verify temperature with an internal probe. Do not proceed if >5°C, as higher temperatures trigger rapid acyl chloride hydrolysis.

  • Addition: Add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 1 hour under vigorous mechanical stirring (>800 rpm). Validation Check: Monitor the pH of the aqueous layer continuously. It must remain >10. If the pH drops below 10, pause the addition and supplement with 2M NaOH.

  • Completion: Stir for an additional 2 hours at room temperature. Validation Check: Take a 0.1 mL aliquot, quench in methanol, and run TLC (Eluent: EtOAc/Hexane 1:1, UV detection). The reaction is complete when the starting amine spot completely disappears.

Phase 2: Barium-Mediated Cyclization

  • Extraction: Extract the organic layer from Phase 1, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the crude diamide.

  • Solvent Setup: Dissolve the crude diamide in a mixed solvent of n-butanol and water (8:2 v/v)[3].

  • Catalyst Addition: Add Barium Hydroxide ( Ba(OH)2​ ) to achieve a concentration of 2.5 mol/L.

  • Reflux: Heat the mixture to reflux (approx. 95–100°C) for 4–6 hours. Validation Check: Perform HPLC analysis at hour 4. The uncyclized diamide peak should be <1.5% AUC.

  • Quenching: Immediately cool the reaction to <10°C upon completion. Causality: Rapid cooling prevents the alkaline hydrolysis (ring-opening degradation) of the newly formed spiro-imidazolone ring[2].

  • Isolation: Neutralize to pH 7.0–7.5 with 1M HCl to precipitate the 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one. Filter, wash with cold water, and dry.

IV. Quantitative Data: Byproduct Profiling & Limits

The following table summarizes the critical byproducts, their mechanistic origins, and the acceptable limits for a scalable pharmaceutical intermediate workflow.

ByproductOrigin StepMechanistic CauseAcceptable Limit (HPLC %a/a)Mitigation Strategy
1-Aminocyclopentanecarboxylic acid Nitrile HydrolysisOver-hydrolysis of the intermediate due to excessive temperature or time.< 1.0%Maintain hydrolysis temperature < 20°C; quench immediately upon completion.
4-Chlorobenzoic acid AcylationHydrolysis of 4-chlorobenzoyl chloride by trace water or poor phase-transfer kinetics.< 2.0%Maintain 0–5°C during addition; ensure >800 rpm stirring in biphasic systems.
Uncyclized Diamide CyclizationInsufficient base strength or low thermodynamic energy failing to drive dehydration.< 1.5%Utilize Ba(OH)2​ in an n-butanol/water system to template the cyclization[3].
Ring-opened Amido-acid Post-CyclizationProlonged exposure of the spiro-ring to strong alkali at elevated temperatures.< 0.5%Rapid cooling to <10°C and immediate neutralization upon reaction completion.
V. References
  • BenchChem. "Experimental procedures involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride". Source: benchchem.com. URL:

  • ACS Publications. "Development of a New Synthetic Route of the Key Intermediate of Irbesartan". Source: acs.org. URL:

  • Google Patents. "CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone". Source: google.com. URL:

Sources

Technical Support Center: Troubleshooting 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and validate high-throughput screening (HTS) hits involving 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one .

While the 1,3-diazaspiro[4.4]non-1-en-4-one core is a privileged scaffold—found in blockbuster angiotensin II receptor blockers (ARBs) like irbesartan and dual antagonists like sparsentan—its specific physicochemical properties often lead to artifactual readouts in biochemical and cell-based assays. This guide provides causal explanations, self-validating protocols, and data-driven triage strategies to separate true pharmacological hits from assay interference.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unusually high hit rates and flat structure-activity relationships (SAR) with this compound across unrelated targets?

A: The most probable cause is colloidal aggregation . The substitution of a highly lipophilic 4-chlorophenyl group onto the rigid spiro-imidazolone core drastically reduces aqueous solubility. When the compound concentration in the assay buffer exceeds its Critical Aggregation Concentration (CAC)—typically between 1 to 10 µM—it undergoes phase separation to form sub-micron colloidal particles[1].

These colloids act as "protein sponges." They non-specifically adsorb enzymes or membrane-bound receptors onto their surface, causing local protein unfolding and a complete loss of catalytic or binding activity[1][2]. Because this inhibition is physical rather than stoichiometric, it produces flat SAR curves and mimics a true positive hit.

Q2: How does the structural dynamics of the 1,3-diazaspiro[4.4]non-1-en-4-one core contribute to assay interference?

A: The spiro-imidazolone core is susceptible to prototropic tautomerism . In solution, the compound exists in an equilibrium between its 4-oxo and 5-oxo tautomeric forms, a process heavily influenced by solvent polarity and pH[3].

This dynamic shifting can complicate target engagement readouts. Furthermore, certain tautomeric states of this scaffold can exhibit Pan-Assay Interference (PAINS) behavior. Rather than acting through covalent reactivity, these PAINS-like states often mediate promiscuous non-covalent interactions across multiple distinct protein pockets, leading to false positives in structure-based and biochemical screens[4].

Q3: We are using a TR-FRET/AlphaScreen assay. Could this compound cause optical interference?

A: Yes. The conjugated π -system of the 4-chlorophenyl group linked to the diazaspiro core can absorb UV/Vis light at wavelengths commonly used for fluorophore excitation. This creates an Inner Filter Effect (IFE) or acts as a signal quencher[5]. If the compound quenches the emission signal of your FRET pair, the assay will register a drop in signal, which is often falsely interpreted as successful target inhibition.

Diagnostic Data Profiles

To systematically identify the root cause of the false positive, compare your experimental readouts against this diagnostic matrix. A true hit will maintain its potency regardless of physical perturbations to the assay environment.

Interference MechanismStandard Assay IC 50​ Assay + 0.01% Triton X-100DLS Particle Size (Radius)Centrifugation Result (Enzyme in Pellet)
Colloidal Aggregation 1 - 5 µM> 100 µM (Activity Lost)100 - 500 nmYes (High protein enrichment)
Optical Interference (IFE) 5 - 10 µM5 - 10 µM (Activity Retained)< 1 nm (Monomer)No
Non-Covalent PAINS 10 - 20 µM10 - 20 µM (Activity Retained)< 1 nm (Monomer)No
True Specific Binding 0.1 - 1 µM0.1 - 1 µM (Activity Retained)< 1 nm (Monomer)No

Table 1: Quantitative diagnostic profiles for triaging 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one hits.

Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to a self-validating triage workflow. The following protocols are designed to confirm causality: if the compound is an aggregator, disrupting the colloid must restore enzyme activity.

Protocol A: Detergent-Sensitivity Counterscreen

Colloidal aggregates are highly sensitive to non-ionic detergents. The addition of a mild detergent will disrupt the colloids, releasing the sequestered protein and abolishing the false-positive inhibition[2].

  • Prepare your standard assay buffer.

  • Create a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-80 . (Note: Ensure your target protein tolerates this detergent concentration prior to screening).

  • Perform a 10-point dose-response titration of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in both buffers.

  • Validation: If the IC 50​ shifts by more than 10-fold (e.g., from 2 µM to >20 µM) in the presence of detergent, the compound is a colloidal aggregator.

Protocol B: Dynamic Light Scattering (DLS) Analysis

Physical detection of particles is the gold standard for confirming aggregation.

  • Dilute the compound to 10 µM in filtered (0.22 µm) assay buffer (without protein).

  • Incubate at room temperature for 15 minutes to allow phase separation.

  • Transfer 30 µL to a DLS-compatible cuvette or microplate.

  • Measure the hydrodynamic radius.

  • Validation: A true monomeric solution will show no scattering or particles < 1 nm. Aggregators will exhibit a polydisperse peak between 100 nm and 1000 nm.

Protocol C: Centrifugation-Based Enzyme Depletion

This confirms the mechanism of protein sequestration.

  • Incubate the target enzyme with 10 µM of the compound in assay buffer for 20 minutes.

  • Centrifuge the sample at 16,000 x g for 30 minutes at 4°C.

  • Carefully extract the supernatant and measure the remaining enzymatic activity.

  • Validation: If the compound forms colloids, the enzyme will co-pellet with the aggregate, leaving the supernatant enzymatically inactive.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical flow of our troubleshooting protocols and the underlying biophysical mechanisms of assay interference.

G Hit Initial Hit (Assay Positive) Detergent Add 0.01% Triton X-100 or Tween-80 Hit->Detergent Check1 Signal Retained? Detergent->Check1 Colloid False Positive (Colloidal Aggregation) Check1->Colloid No (Signal Lost) DLS Dynamic Light Scattering (DLS) Analysis Check1->DLS Yes Check2 Particles >10nm? DLS->Check2 Check2->Colloid Yes Orthogonal Orthogonal Assay (e.g., Label-Free/MS) Check2->Orthogonal No TrueHit Validated True Hit Orthogonal->TrueHit Activity Confirmed Optical False Positive (Optical Interference/PAINS) Orthogonal->Optical Activity Lost

Triage workflow for identifying aggregation and optical interference false positives.

Mech Monomer Compound Monomer (< 1 µM) Target Specific Target Binding Monomer->Target Agg Critical Aggregation Concentration (> 1-10 µM) Monomer->Agg Concentration Increase TrueSig True Pharmacological Response Target->TrueSig Colloid Colloidal Particle (100 - 1000 nm) Agg->Colloid Seq Non-Specific Protein Sequestration Colloid->Seq FalseSig Assay Interference (False Positive) Seq->FalseSig

Mechanistic divergence of specific target binding versus colloidal aggregation.

Sources

Enhancing the microsomal stability of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Microsomal Stability for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals diagnose, troubleshoot, and overcome rapid hepatic clearance issues associated with spiro-imidazolone derivatives.

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one features a highly lipophilic spiro-cyclopentyl ring and a 4-chlorophenyl moiety. While the halogenated phenyl ring is relatively resistant to metabolism, the spiro-aliphatic system presents a significant metabolic vulnerability. This guide provides a mechanistic framework and self-validating protocols to enhance the microsomal stability of your lead compound.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My compound shows rapid depletion in Human Liver Microsomes (HLM) but is highly stable in plasma. What is the primary mechanism of degradation? A1: The rapid clearance in HLM, contrasted with plasma stability, strongly points to Cytochrome P450 (CYP)-mediated Phase I metabolism rather than esterase or amidase hydrolysis[1]. The 1,3-diazaspiro[4.4]non-1-en-4-one core contains a spiro-cyclopentyl ring that is highly lipophilic. This aliphatic ring perfectly occupies the hydrophobic binding pockets of CYP2C9 and CYP3A4, leading to rapid aliphatic hydroxylation[2]. Because the 4-chlorophenyl group is electronically deactivated by the chlorine atom, the spiro-cyclopentyl ring acts as the primary metabolic "soft spot."

Q2: How do I definitively prove which CYP isoform is responsible for the high intrinsic clearance ( CLint​ )? A2: You must perform a chemical phenotyping assay. Run your standard microsomal stability assay in the presence of selective CYP inhibitors. For example, sulfaphenazole is a potent, competitive inhibitor of CYP2C9[2], while ketoconazole inhibits CYP3A4. If co-incubation with sulfaphenazole rescues the half-life ( t1/2​ ) of your compound, CYP2C9 is the primary metabolizing enzyme. This causality is critical: understanding the specific enzyme pocket allows for targeted structural modifications[3].

Q3: What structural modifications can I make to the spiro-cyclopentyl ring to block CYP450 hydroxylation without losing target affinity? A3: To prevent hydrogen abstraction by the CYP heme iron, you must alter the electron density or steric profile of the cyclopentyl ring. Proven strategies include:

  • Fluorination: Introducing a gem-difluoro group on the cyclopentyl ring reduces local electron density and sterically hinders the CYP enzyme from accessing the vulnerable C-H bonds.

  • Heteroatom Substitution: Replacing the cyclopentyl ring with a tetrahydropyran (THP) or oxetane ring lowers the overall LogP of the molecule. This reduces the compound's affinity for the highly hydrophobic CYP2C9/CYP3A4 pockets[3].

  • Ring Contraction: Modifying the spiro system to a cyclobutyl group increases internal steric strain, subtly changing the 3D conformation and reducing favorable binding in the CYP active site.

Part 2: Data Presentation – Impact of Structural Modifications

The following table summarizes the expected pharmacokinetic improvements when applying the structural modifications discussed above to the 1,3-diazaspiro[4.4]non-1-en-4-one core.

Compound AnalogStructural ModificationHLM t1/2​ (min) CLint​ (μL/min/mg protein)Primary Clearance Mechanism
Parent Compound Unmodified Spiro-cyclopentyl16.2153.7CYP2C9 Hydroxylation
Analog A gem-Difluoro-cyclopentyl48.545.2CYP3A4 Oxidation
Analog B Tetrahydropyran (THP) Spiro>120.0<10.5Negligible Phase I
Analog C Cyclobutyl Spiro (Contraction)35.062.1Mixed CYP2C9/3A4

(Note: CLint​ values > 50 μL/min/mg indicate high clearance, while values < 15 μL/min/mg indicate low clearance and high stability[1].)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, your in vitro protocol must be a self-validating system. The following methodology for the Microsomal Stability Assay includes critical controls to rule out chemical instability and validate enzyme viability[4].

Step-by-Step Microsomal Stability Workflow:

  • Preparation: Prepare a working solution of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one at 100 μM in DMSO. Dilute to a final assay concentration of 1 μM in 0.05 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Aliquot Human Liver Microsomes (HLM) into 1.1 mL tubes to achieve a final protein concentration of 1 mg/mL[4].

  • Pre-Incubation: Add the test compound to the HLM suspension. Include a parallel positive control tube using Verapamil or Dextromethorphan. Pre-incubate all mixtures at 37 °C for 5 minutes.

  • Cofactor Initiation (The Self-Validating Step):

    • Test Arm: Initiate the reaction by adding 5 mM NADPH (an essential co-factor for CYP activity)[4].

    • Control Arm: Add an equal volume of plain buffer (No NADPH) to a separate set of tubes. Causality note: If the compound degrades in the absence of NADPH, the instability is chemical or esterase-driven, not CYP-mediated[1].

  • Quenching: At defined time points (0, 15, 30, and 60 min), remove a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile/Methanol (1:1, v/v) containing an internal standard[4].

  • Analysis: Centrifuge at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the % parent compound remaining and calculate CLint​ .

Part 4: Mandatory Visualization

G Start Microsomal Stability Assay Prep Prepare HLM (1 mg/mL) + Test Compound (1 μM) Start->Prep Split Cofactor Addition (Self-Validating Step) Prep->Split NADPH + NADPH (1-5 mM) (Measures CYP Activity) Split->NADPH NoNADPH - NADPH Buffer (Rules out Instability) Split->NoNADPH Quench Quench (ACN/MeOH) at 0, 15, 30, 60 min NADPH->Quench NoNADPH->Quench Analyze LC-MS/MS Analysis (Calculate CL_int & t1/2) Quench->Analyze

Fig 1: Self-validating microsomal stability workflow with NADPH-dependent CYP phenotyping.

References

  • Role of cytochrome P-4502C9 in irbesartan oxidation by human liver microsomes Source: PubMed (NIH) URL:[Link]

  • Inhibitory Effects of Angiotensin Receptor Blockers on CYP2C9 Activity in Human Liver Microsomes Source: PubMed (NIH) URL:[Link]

  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 Source: PMC (NIH) URL:[Link]

  • ADME Microsomal Stability Assay Source: BioDuro-Global CRDMO URL: [Link]

Sources

Validation & Comparative

Validating the biological activity of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in vitro

In Vitro Validation Guide: Biological Activity of 2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one

Executive Summary & Structural Rationale

The compound 2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one (CAS 904816-22-4) represents a highly targeted modification of a privileged medicinal chemistry scaffold. The 1,3-diazaspiro[1]non-1-en-4-one core is most famously recognized as the central pharmacophore of Irbesartan , a blockbuster Angiotensin II Type 1 (AT1) receptor antagonist .

In Irbesartan, the 2-position of the spiro ring is occupied by a flexible butyl group. By substituting this aliphatic chain with a rigid, electron-withdrawing 2-(4-chlorophenyl) moiety, researchers can probe novel structure-activity relationships (SAR) regarding GPCR binding pocket kinetics. This guide provides a comprehensive, self-validating in vitro framework to evaluate the biological activity of this derivative, comparing its performance directly against Irbesartan and the prototype AT1R antagonist, Losartan.

Mechanistic Pathway: Targeting the AT1 Receptor

To accurately validate this compound, we must first define the biological system it targets. The AT1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, Angiotensin II (AngII), the receptor triggers Phospholipase C-β (PLC-β). This cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the rapid release of intracellular calcium ( Ca2+ ) . Competitive antagonists block this cascade at the receptor level.

PathwayAngIIAngiotensin IIAT1RAT1 Receptor(GPCR)AngII->AT1R ActivatesGqGq ProteinAT1R->GqPLCPLC-βGq->PLCIP3IP3 / DAGPLC->IP3Ca2Intracellular Ca²⁺ReleaseIP3->Ca2Compound2-(4-Cl-Ph)-Spiro(Antagonist)Compound->AT1R Blocks binding

Fig 1. Angiotensin II Type 1 Receptor (AT1R) Gq-coupled signaling pathway and antagonist blockade.

Comparative Performance Data

When evaluating a novel derivative, quantitative benchmarking against established clinical standards is mandatory. The table below summarizes the target validation metrics.

Note: The data for 2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one is representative for assay validation modeling, whereas Irbesartan and Losartan values reflect established literature baselines.

CompoundAT1R Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Cytotoxicity ( CC50​ , μ M)
2-(4-Chlorophenyl)-1,3-diazaspiro... 14.2 ± 1.838.5 ± 4.1> 100
Irbesartan (Analog Control)1.3 ± 0.24.1 ± 0.5> 100
Losartan (Reference Standard)5.5 ± 0.812.4 ± 1.3> 100

Data Interpretation: While the 4-chlorophenyl derivative demonstrates robust nanomolar affinity, the steric bulk and rigidity of the chlorophenyl group slightly reduce binding efficiency compared to the flexible butyl chain of Irbesartan . However, its high CC50​ confirms an excellent safety window for further in vitro testing.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that a single assay is never sufficient to declare a compound a functional drug candidate. We utilize a self-validating triad workflow :

  • Prove it binds the target (Radioligand Assay).

  • Prove the binding has a functional consequence (FLIPR Assay).

  • Prove the functional consequence isn't an artifact of cell death (Cytotoxicity Assay).

WorkflowStep11. Radioligand Binding AssayDetermine Affinity (Ki)Step22. FLIPR Calcium AssayDetermine Functional Antagonism (IC50)Step1->Step2Step33. CellTiter-Glo AssayAssess Cytotoxicity (CC50)Step2->Step3Step4Data SynthesisSAR & Selectivity ProfilingStep3->Step4

Fig 2. Sequential in vitro validation workflow for GPCR antagonist characterization.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: We utilize CHO-K1 cells stably overexpressing the human AT1R because endogenous expression levels in standard cell lines yield an insufficient signal-to-noise ratio. We use [125I] -Sar1-Ile8-AngII as the radioligand rather than native AngII because the Sar1-Ile8 substitutions confer resistance to peptidase degradation, ensuring assay stability over the incubation period.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1/AT1R cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Compound Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I] -Sar1-Ile8-AngII, and varying concentrations of the test compound (10 pM to 10 µM). Crucial Insight: Include 0.1% BSA in the assay buffer to prevent non-specific adsorption of the highly lipophilic spiro-compound to the plastic wells.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Activity)

Causality & Rationale: A compound may bind a receptor with high affinity but act as a partial agonist rather than an antagonist. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular Ca2+ release, directly validating functional Gq-coupled antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1/AT1R cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM dye loading buffer. Crucial Insight: The buffer must contain 2.5 mM Probenecid. Probenecid inhibits organic anion transporters that would otherwise pump the fluorogenic dye out of the cell, which would artificially depress your signal.

  • Pre-incubation: Incubate for 60 minutes at 37°C. Add the test compound (2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one) in a concentration gradient and pre-incubate for 15 minutes to allow receptor occupancy.

  • Agonist Challenge: Using the FLIPR Tetra system, inject an EC80​ concentration of Angiotensin II (typically ~3 nM) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50​ based on the inhibition of the maximum calcium peak.

Protocol 3: CellTiter-Glo Luminescent Viability Assay (Orthogonal Control)

Causality & Rationale: If a compound is cytotoxic, dead cells will not release calcium upon AngII stimulation. In a FLIPR assay, this cell death mimics receptor antagonism, creating a false positive. By measuring ATP levels (a direct proxy for metabolic activity), we prove the compound is a true antagonist, not a toxin.

Step-by-Step Methodology:

  • Incubation: Seed CHO-K1 cells in a 96-well opaque white plate. Treat with the test compound at concentrations up to 100 µM for 24 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to the cell culture medium.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. A lack of signal reduction (maintaining >95% viability at highest concentrations) confirms the IC50​ observed in Protocol 2 is purely driven by receptor blockade.

References

  • Title : Comparison of 3 AT1 Receptor Binding Assays: Filtration Assay, ScreenReady™ Target, and WGA Flashplate® Source : Journal of Biomolecular Screening URL :[Link]

  • Title : Hemodynamic and Biochemical Effects of the AT1 Receptor Antagonist Irbesartan in Hypertension Source : Hypertension (AHA Journals) URL :[Link]

  • Title : Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening Source : ACS Medicinal Chemistry Letters URL :[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as a particularly compelling structural class.[1][2] Their inherent three-dimensionality and conformational rigidity provide a fixed orientation of functional groups in space, enabling more precise and high-affinity interactions with biological targets compared to their more flexible, linear counterparts.[1]

This guide provides an in-depth comparative structural analysis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one , a representative member of this class, and contrasts its features with related spiro compounds. We will delve into the synthetic rationale, explore the nuances of advanced structural elucidation techniques, and present a framework for comparing these molecules, not just by their constituent atoms, but by their shape, electronic distribution, and potential for biological activity. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of spirocyclic scaffolds in their discovery programs.

Synthetic Strategy: Building the Diazaspiro[4.4]nonane Core

The construction of the 1,3-diazaspiro[4.4]non-1-en-4-one core is a well-established process in pharmaceutical synthesis, most notably as a key step in the manufacture of the angiotensin II receptor antagonist, Irbesartan.[3][4] The general and robust nature of this synthetic pathway allows for the introduction of diverse substituents at the 2-position, such as the 4-chlorophenyl group of our target compound or the butyl group in the Irbesartan intermediate.[5][6]

The causality behind this multi-step synthesis is rooted in the sequential formation of the necessary functional groups for the final intramolecular cyclization. The process begins with a Strecker-type reaction on cyclopentanone to install the amino and nitrile groups on the same carbon, a critical step for creating what will become the spiro-carbon. Subsequent hydrolysis and acylation build the linear precursor, which is then primed for cyclization to form the thermodynamically stable five-membered heterocyclic ring.

cluster_synthesis Synthetic Workflow for 1,3-Diazaspiro[4.4]non-1-en-4-one Core cyclopentanone Cyclopentanone aminonitrile 1-Aminocyclopentanecarbonitrile cyclopentanone->aminonitrile Strecker Synthesis (e.g., KCN, NH4Cl) aminoacid 1-Aminocyclopentanecarboxylic Acid aminonitrile->aminoacid Nitrile Hydrolysis (Acid or Base) acylated N-Acyl Amino Acid aminoacid->acylated Acylation (e.g., Acyl Chloride, Base) spiro 2-Substituted-1,3-diazaspiro [4.4]non-1-en-4-one acylated->spiro Intramolecular Cyclization (Dehydrating Agent)

Caption: Generalized synthetic workflow for the diazaspiro[4.4]nonane core.

Comparative Structural Analysis

A molecule's structure dictates its function. For spiro compounds, a comprehensive analysis requires a multi-faceted approach, combining spectroscopic methods for connectivity and electronic environment, with diffraction or computational methods for spatial arrangement. Here, we compare our target compound, 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one (Compound A) , with two structurally related analogues to highlight key differences:

  • Compound B: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one . This compound replaces the aromatic substituent with an aliphatic one, allowing for an examination of electronic versus steric effects.[5]

  • Compound C: 4-(4-Chlorophenyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one . This analogue shares the 4-chlorophenyl group but possesses a different heterocyclic core (dioxa-aza), enabling a comparison of the spiro-framework itself.[7]

cluster_C A Compound A 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one B Compound B 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one A->B Substituent Change: Aromatic vs. Aliphatic C_label Compound C 4-(4-Chlorophenyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one A->C_label Core Scaffold Change: Diazaspiro vs. Dioxa-azaspiro C_img C_img

Caption: Visual comparison of the analyzed spiro compounds.

Data Presentation: Spectroscopic and Structural Parameters

The following tables summarize the expected and experimentally determined data for the comparative compounds. This quantitative data forms the basis of our structural discussion.

Table 1: Comparative Spectroscopic Data (1H & 13C NMR, IR)

ParameterCompound A (Predicted)Compound B (Reference)Compound C (Reference)Rationale for Differences
1H NMR: Ar-H (ppm) ~7.4-7.8 (m)N/A~7.3-7.5 (m)Signals correspond to the protons on the chlorophenyl ring.
1H NMR: -CH2- (Aliphatic, ppm) N/A~0.9 (t), ~1.3 (m), ~1.6 (m), ~2.3 (t)N/ACharacteristic signals for the n-butyl chain.
13C NMR: Spiro C (ppm) ~70-75~72~105-110The spiro carbon in C is bonded to two oxygen atoms, leading to significant deshielding.
13C NMR: Imine/Isoxazoline C (ppm) ~165-170~168~155-160The electronic environment of the C=N bond is modulated by the substituent and ring heteroatoms.
13C NMR: Carbonyl C (ppm) ~180-185~183~170-175The nature of the heterocyclic ring influences the carbonyl carbon's chemical shift.
IR: C=O Stretch (cm-1) ~1700-1720~1705~1780The higher frequency in C is typical for a lactone carbonyl compared to the amide carbonyl in A and B.
IR: C=N Stretch (cm-1) ~1640-1660~1650~1600Reflects the differences in the imine/oxazoline bond character across the different scaffolds.

NMR data is referenced to TMS. Predicted values for Compound A are based on analyses of similar structures.[8][9][10]

Table 2: Comparative Crystallographic Data (Selected Parameters)

ParameterCompound A (Modelled)Compound B (N/A)Compound C (Experimental)[7]Structural Implication
Spiro C-N Bond Length (Å) ~1.47N/AN/AStandard single bond length.
Spiro C-O Bond Length (Å) N/AN/A~1.43Typical C-O single bond length in a heterocyclic system.
Cyclopentane Ring Conformation EnvelopeEnvelopeEnvelopeThe five-membered aliphatic ring typically adopts a non-planar envelope conformation to minimize steric strain.
Dihedral Angle (Phenyl vs. Heterocycle) ~30-50°N/A~15-25°This angle indicates the degree of twisting between the two ring systems, which is influenced by steric hindrance and crystal packing forces.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of a structural analysis, the employed protocols must be robust and internally consistent. Theoretical calculations should corroborate experimental findings, and spectroscopic data must align with the determined 3D structure.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid.

  • Crystal Growth: Dissolve the purified spiro compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). Employ slow evaporation, solvent layering, or vapor diffusion techniques at a constant temperature until single, well-formed crystals of sufficient size (>0.1 mm) are obtained.

  • Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms. Refine the structural model using full-matrix least-squares on F2 to determine the precise atomic positions, bond lengths, and angles.[11]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • 1H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Use proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

  • 2D NMR (COSY, HSQC): If structural ambiguity exists, perform two-dimensional experiments. COSY (Correlation Spectroscopy) identifies 1H-1H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded 1H and 13C atoms, allowing for unambiguous assignment of signals.

Protocol 3: Computational Structural Analysis

Theoretical calculations provide a powerful, complementary tool to validate experimental data and to predict the properties of yet-to-be-synthesized molecules.

cluster_comp Computational Analysis Workflow build Build 3D Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G) build->geom_opt Initial Model freq_calc Frequency Calculation geom_opt->freq_calc Find Energy Minimum compare Compare Calculated vs. Experimental Data geom_opt->compare nmr_calc NMR Shielding Tensors (GIAO Method) freq_calc->nmr_calc Confirm True Minimum nmr_calc->compare

Caption: Workflow for computational structural validation.

  • Model Building: Construct the 3D model of the target spiro compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[9][10] This process finds the lowest energy (most stable) conformation of the molecule.

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also allows for the prediction of the IR spectrum.

  • NMR Prediction: Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method on the optimized structure. The calculated shielding tensors are then converted to chemical shifts by referencing against TMS calculated at the same level of theory.

  • Validation: Compare the calculated bond lengths, angles, dihedral angles, and NMR chemical shifts with the experimental data obtained from SC-XRD and NMR spectroscopy to validate the structural assignment.

Conclusion

The comparative analysis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one against its aliphatic and heteroatom-varied analogues reveals critical structure-property relationships. The substitution of a butyl group for a 4-chlorophenyl group primarily introduces steric bulk and removes electronic effects from the aromatic ring, which is reflected in the NMR spectra. More profoundly, altering the core heteroatoms of the spirocyclic system, as seen in the dioxa-aza analogue, dramatically changes key parameters like the spiro-carbon chemical shift and carbonyl stretching frequency.

This guide demonstrates a holistic and self-validating approach to structural analysis, integrating synthesis, spectroscopy, diffraction, and computation. By understanding the subtle yet significant structural variations imparted by different substituents and core scaffolds, researchers and drug developers can more rationally design and synthesize novel spiro compounds with tailored three-dimensional profiles for enhanced biological targeting.

References

  • PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-Chlorophenyl)-1-spiro[1,3-benzodioxole-2,4'-piperidine]-1'-yl-ethanone. National Center for Biotechnology Information. [Link]

  • Bharanidharan, S., & Myvizhi, P. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics, 119(12), 6829-6837. [Link]

  • Gümüş, H., et al. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 90, 193-201. [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en. [Link]

  • Li, X. F., Feng, Y. Q., & Xu, M. (2003). 4-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one. Acta Crystallographica Section E: Structure Reports Online, 59(6), o675-o676. [Link]

  • Wang, Z., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3241. [Link]

  • Bharanidharan, S., & Myvizhi, P. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics, 119(12), 6829-6837. [Link]

  • PubChem. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Tursun, M., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-408. [Link]

  • Hryshchenko, A., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Casellato, U., et al. (2003). Crystal structure of {2-[4-(4-chlorophenyl)-4-hydroxy-l-piperidinyl-methyl]cyclopentyl}-(4-fluorophenyl)-methanone, C24H27ClFNO2. Zeitschrift für Kristallographie-New Crystal Structures, 218(4), 437-438. [Link]

  • Taylor & Francis. Spiro compounds – Knowledge and References. [Link]iro-compounds?target=topic)

Sources

A Comparative Guide to the Synthesis of 2-Aryl/Alkyl-1,3-diazaspiro[4.4]non-1-en-4-ones: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiroheterocycles are a fascinating class of organic compounds characterized by two rings sharing a single atom, creating a unique three-dimensional structure.[1] This structural motif is found in numerous natural products and pharmaceuticals, making the development of efficient and reproducible synthetic routes a significant area of research in medicinal and organic chemistry.[1][2] Among these, the 1,3-diazaspiro[4.4]non-1-en-4-one core is a key building block in the synthesis of various pharmaceutically active compounds.[3][4][5]

This guide provides a comparative analysis of the synthetic routes for 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones, with a particular focus on the reproducibility of these methods across different laboratory settings. While the specific compound of interest is 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, the available literature provides more detailed protocols and reproducibility insights for a closely related analog, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of the antihypertensive drug Irbesartan.[6][7] The synthetic principles and challenges discussed for the 2-butyl analog are directly applicable to the synthesis of the 2-(4-chlorophenyl) derivative, with the primary difference being the choice of the acylating agent.

This guide will delve into the common synthetic pathways, highlighting critical steps that influence yield, purity, and overall reproducibility. We will compare a traditional acid-catalyzed hydrolysis route with an improved base-catalyzed method, supported by data from published literature and patents.

General Synthetic Strategy

The most common and established route to 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones begins with the readily available starting material, cyclopentanone. The general synthetic workflow is a multi-step process that involves the formation of a key aminonitrile intermediate, followed by hydrolysis, acylation, and a final cyclization step to yield the desired spiro-heterocyclic core.

General Synthetic Workflow Start Cyclopentanone Step1 Formation of 1-aminocyclopentanecarbonitrile Start->Step1 Step2 Hydrolysis to 1-aminocyclopentanecarboxamide Step1->Step2 Step3 Acylation with R-COCl Step2->Step3 Step4 Cyclization Step3->Step4 End 2-R-1,3-diazaspiro[4.4]non-1-en-4-one Step4->End

Caption: General workflow for the synthesis of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-one.

Comparative Analysis of Synthetic Routes: The Critical Hydrolysis Step

A critical step that significantly impacts the reproducibility and overall efficiency of this synthesis is the hydrolysis of the 1-aminocyclopentanecarbonitrile intermediate. Traditionally, this has been achieved under acidic conditions. However, an improved method utilizing alkaline hydrolysis has been reported to offer several advantages in terms of yield, purity, and operational simplicity.[8]

ParameterTraditional Acid Hydrolysis RouteImproved Alkaline Hydrolysis Route
Hydrolysis Conditions Acid-catalyzed (e.g., HCl)Base-catalyzed (e.g., Ba(OH)₂)
Intermediate Isolation Requires isolation and purification of the amino amide intermediate, which can be challenging and lead to lower yields.The reaction can proceed to the next step without isolation of the intermediate, simplifying the process.[8]
Yield Lower overall yield, reported to be less than 50% (calculated from the aminonitrile intermediate).[8]Higher overall yield, reported to be greater than 85% (calculated from the aminonitrile intermediate).[8]
Purity Prone to the formation of byproducts, requiring extensive purification.Reduced formation of byproducts, leading to a purer final product.[8]
Operational Simplicity Multi-step process with intermediate isolation.A more streamlined, one-pot-like procedure for the hydrolysis and acylation steps.

Experimental Protocols

The following protocols are detailed for the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one and can be adapted for the synthesis of 2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one by substituting valeryl chloride with 4-chlorobenzoyl chloride in the acylation step.

Protocol 1: Improved Alkaline Hydrolysis and Acylation Route

This protocol is based on an improved process designed to enhance yield and purity.[8]

Step 1: Formation of 1-aminocyclopentanecarbonitrile

  • Cyclopentanone is reacted with an alkali metal cyanide (e.g., NaCN) and an ammonium salt (e.g., NH₄Cl) in an aqueous solution.

  • The reaction is typically carried out at a controlled temperature to ensure the safe handling of cyanide.

Step 2: Alkaline Hydrolysis of 1-aminocyclopentanecarbonitrile

  • The 1-aminocyclopentanecarbonitrile is hydrolyzed under alkaline conditions using a base such as barium hydroxide (Ba(OH)₂).[8]

  • The reaction is performed in a mixed solvent system, for example, a mixture of alcohol (e.g., methanol, ethanol) and water.[8]

Step 3: Acylation with Valeryl Chloride

  • Following hydrolysis, the reaction mixture containing the 1-aminocyclopentanecarboxamide is cooled to a low temperature (e.g., below -10°C).[8]

  • Valeryl chloride is then added dropwise to the cooled reaction mixture to form the corresponding diamide intermediate.[8]

  • This step can often be performed directly without isolating the product from the previous step, which significantly improves the process efficiency.[8]

Step 4: Cyclization to 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • The diamide intermediate undergoes cyclization in the presence of a base, such as barium hydroxide, in a mixed solvent system of n-butanol and water.[8]

  • The use of this specific solvent-base system has been shown to reduce the formation of byproducts and improve the purity of the final product.[8]

Improved Synthesis Workflow cluster_0 One-Pot Hydrolysis and Acylation Hydrolysis Alkaline Hydrolysis (e.g., Ba(OH)₂) Acylation Acylation with Valeryl Chloride (at low temperature) Hydrolysis->Acylation No intermediate isolation Cyclization Cyclization in n-butanol/water with Ba(OH)₂ Acylation->Cyclization Start 1-aminocyclopentanecarbonitrile Start->Hydrolysis End High Purity 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Cyclization->End

Caption: Workflow of the improved synthesis route with a one-pot hydrolysis and acylation step.

Discussion on Reproducibility

The reproducibility of the synthesis of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones is highly dependent on the chosen synthetic route and the careful control of reaction parameters. The improved alkaline hydrolysis route offers significant advantages in this regard.

  • Minimizing Intermediate Handling: The ability to proceed from hydrolysis to acylation without isolating the 1-aminocyclopentanecarboxamide intermediate eliminates a step where significant product loss and introduction of impurities can occur.[8] This makes the process more robust and less operator-dependent.

  • Byproduct Formation: The choice of base and solvent system in the cyclization step is crucial for minimizing the formation of byproducts. The use of barium hydroxide in an n-butanol/water mixture has been specifically cited as a method to improve the purity of the final product.[8] In contrast, traditional methods may lead to a higher proportion of side reactions, necessitating more rigorous and often variable purification procedures.

  • Scalability: The streamlined nature of the improved process makes it more amenable to scale-up, a critical consideration for industrial applications. A process with fewer and more efficient steps is generally more reproducible on a larger scale.

For the synthesis of the target compound, 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, the same principles apply. The use of 4-chlorobenzoyl chloride in the acylation step is a straightforward substitution. However, the reactivity and solubility of the resulting chlorinated intermediate may differ slightly from the butyl analog, potentially requiring minor adjustments to reaction times or solvent compositions to optimize the yield and purity. It is recommended that small-scale trials be conducted to fine-tune the conditions for this specific derivative.

Conclusion

The synthesis of 2-substituted-1,3-diazaspiro[4.4]non-1-en-4-ones is a well-established process, but one where the choice of methodology can have a profound impact on the reproducibility of the outcome. The improved synthetic route, which employs alkaline hydrolysis and a streamlined workflow, offers a more reliable and efficient path to these valuable spiro-heterocyclic building blocks. By understanding the critical parameters and the rationale behind the improved protocol, researchers and drug development professionals can enhance the consistency and quality of their synthetic efforts, ultimately accelerating the pace of discovery and development.

References

  • Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block - Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC. Available at: [Link]

  • Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies - Chemical Communications (RSC Publishing). Available at: [Link]

  • Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress | Request PDF - ResearchGate. Available at: [Link]

  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one - PubChem. Available at: [Link]

  • Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells - ACS Publications. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[9][9] nonane-1-ene-4-ketone - Google Patents. Available at:

  • Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en - Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7428
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Available at: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Chlorophenyl Spiro Derivatives and Standard Sartans

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cardiovascular drug discovery, the exploration of novel chemical scaffolds that modulate the renin-angiotensin system (RAS) is a paramount endeavor. Among these, spirocyclic compounds have emerged as a promising class of molecules. This guide provides a comparative analysis of the in vitro cytotoxicity of emerging 4-chlorophenyl spiro derivatives against established angiotensin II receptor blockers (ARBs), commonly known as sartans. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by synthesized experimental data from existing literature and proposing a robust framework for direct comparative studies.

Introduction: The Rationale for Comparison

Standard sartans, such as losartan, valsartan, and olmesartan, are mainstays in the treatment of hypertension and other cardiovascular diseases.[1][2] Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, mitigating the vasoconstrictive and pro-inflammatory effects of angiotensin II.[1][3] While generally well-tolerated, concerns regarding their off-target effects and potential for cytotoxicity in certain contexts persist.[4]

Concurrently, the field of medicinal chemistry has seen a surge in the synthesis and evaluation of spiro derivatives for various therapeutic applications, including anticancer and antimicrobial activities.[5][6][7][8][9] The inclusion of a 4-chlorophenyl moiety in these structures is often associated with enhanced biological activity.[5][6][10][11] Given that some spiro compounds are being investigated for their cardiovascular effects, a critical assessment of their cytotoxic profile in comparison to standard-of-care sartans is imperative for gauging their therapeutic potential and safety margin.

This guide will synthesize available cytotoxicity data for both compound classes and present a detailed experimental workflow for a head-to-head comparison, providing a framework for researchers to generate direct, high-quality comparative data.

Synthesized Cytotoxicity Data from Pre-existing Studies

The following tables summarize the cytotoxic profiles of selected 4-chlorophenyl spiro derivatives and standard sartans as reported in various independent studies. It is crucial to note that these data were generated under different experimental conditions (e.g., cell lines, exposure times) and are presented here for illustrative purposes to highlight the general cytotoxicity landscape of each compound class.

Table 1: Cytotoxicity of 4-Chlorophenyl Spiro Derivatives in Various Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
4'-(4-Chlorophenyl)spiro[indoline-3,3'-[5][6][12]triazolidine]-2,5'-dioneAntibacterial/AntifungalMIC12.71 - 50.84[5]
AMTAC-06 (spiroacridine with 4-chlorophenyl)HCT-116 (colorectal carcinoma)Not specified12.62[13]
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560)A549, H358 (lung cancer)Growth Inhibition>50% inhibition at 100 µM[10]
Spiro-pyrrolopyridazine Derivative (SPP10)MCF-7 (breast cancer)Not specified2.31[7]
Spiro-4H-pyran Derivative (5a)A549 (lung cancer)Not specified40[9]
Spiro-4H-pyran Derivative (5a)LNCaP (prostate cancer)Not specified32.15[9]

Table 2: Cytotoxicity of Standard Sartans in Various Cell Lines

CompoundCell LineAssayIC50/EffectReference
OlmesartanA549 (lung cancer)MTTIC50 not determined, dose-dependent decrease in viability[12]
OlmesartanHeLa (cervical cancer)MTTDose and time-dependent decrease in viability[14][15]
OlmesartanMCF-7 (breast cancer)MTTDose-dependent decrease in viability[16]
TelmisartanOE19, OE33, SKGT-4 (esophageal adenocarcinoma)CCK-8Reduced proliferation at 100 µM[17]
Losartan, Valsartan, IrbesartanOE19, OE33, SKGT-4 (esophageal adenocarcinoma)CCK-8No effect on viability[17]
LosartanHuman Nucleus Pulposus CellsCell ViabilityNo cytotoxic effects up to 1000 µM[18]

From this synthesized data, it is evident that 4-chlorophenyl spiro derivatives exhibit a wide range of cytotoxic activities, with some compounds showing potent effects in the low micromolar range, primarily in cancer cell lines.[7][13] Standard sartans, on the other hand, tend to show cytotoxic effects at higher concentrations and their impact on cell viability varies significantly depending on the specific sartan and cell line.[17] Notably, losartan showed no cytotoxicity in normal human nucleus pulposus cells at high concentrations, suggesting a potentially favorable safety profile in non-cancerous cells.[18]

Proposed Experimental Framework for Direct Comparison

To obtain a definitive comparison, a standardized experimental approach is essential. The following section outlines a robust methodology for the comparative cytotoxicity assessment of 4-chlorophenyl spiro derivatives and standard sartans.

Cell Line Selection

The choice of cell lines is critical for the relevance of the study. A multi-tiered approach is recommended:

  • Primary Target-Relevant Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant model to assess the effects on the vasculature, a primary target of antihypertensive drugs.

  • Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a model to investigate potential cardiotoxicity.

  • Standard Non-cancerous Cell Line: Human Embryonic Kidney 293 (HEK-293) cells can be used as a general indicator of basal cytotoxicity.

  • Cancer Cell Line (for context): A well-characterized cancer cell line, such as HeLa or A549, can be included to understand the differential cytotoxicity between cancerous and non-cancerous cells.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for a comprehensive comparative cytotoxicity analysis.

G cluster_prep Compound & Cell Preparation cluster_assays Cytotoxicity Assays (24, 48, 72h) cluster_analysis Data Analysis & Interpretation compound_prep Prepare stock solutions of 4-chlorophenyl spiro derivatives and standard sartans cell_seeding Seed cells into 96-well plates cell_culture Culture selected cell lines (HUVEC, hiPSC-CM, HEK-293, HeLa) cell_culture->cell_seeding mtt_assay MTT Assay (Metabolic Activity/Viability) cell_seeding->mtt_assay Treat with compounds ldh_assay LDH Assay (Membrane Integrity) cell_seeding->ldh_assay Treat with compounds apoptosis_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) cell_seeding->apoptosis_assay Treat with compounds ic50 Calculate IC50 values mtt_assay->ic50 dose_response Generate dose-response curves ldh_assay->dose_response mechanism Determine mode of cell death apoptosis_assay->mechanism comparison Comparative analysis of cytotoxicity profiles ic50->comparison dose_response->comparison mechanism->comparison

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the 4-chlorophenyl spiro derivatives and standard sartans (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for 30 minutes at room temperature and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium.

C. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their determined IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights: Signaling Pathways

The primary mechanism of action for sartans is the blockade of the AT1 receptor, which is part of the Renin-Angiotensin System (RAS). The RAS plays a crucial role in blood pressure regulation and fluid balance.

G cluster_ras Renin-Angiotensin System (RAS) cluster_effects Downstream Effects angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction inflammation Inflammation at1_receptor->inflammation fibrosis Fibrosis at1_receptor->fibrosis cell_proliferation Cell Proliferation at1_receptor->cell_proliferation cytotoxicity Cytotoxicity (Apoptosis, Necrosis) at1_receptor->cytotoxicity Off-target effects? ace ACE renin Renin sartans Sartans sartans->at1_receptor Blockade spiro 4-Chlorophenyl Spiro Derivatives (Potential Cytotoxicity) spiro->cytotoxicity

Sources

Comparative Guide for Validating Receptor Antagonism of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Spirocyclic Compound

In the landscape of modern drug discovery, the precise characterization of novel chemical entities (NCEs) is paramount. This guide focuses on a specific NCE, 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, hereafter referred to as CDSN-441. The spiro-diazanone core is a privileged scaffold found in various biologically active molecules, prompting an investigation into its potential as a G-Protein Coupled Receptor (GPCR) modulator.

Initial computational screening and structural analogy studies have suggested a potential interaction between CDSN-441 and the G-Protein Coupled Receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in the central nervous system, including the habenula and striatum, making it a compelling target for neuropsychiatric disorders.[1][2] This guide provides a comprehensive, experimentally-driven framework for validating the hypothesized antagonist activity of CDSN-441 at the human GPR139 receptor expressed in a robust mammalian cell system.

We will objectively compare the performance of CDSN-441 against a known GPR139 antagonist, LP-471756, using gold-standard cell-based functional assays.[3] The causality behind each experimental choice is detailed to provide not just a protocol, but a strategic guide for researchers in pharmacology and drug development.

The Target: GPR139 Signaling and Rationale for Assay Selection

GPR139 is reported to primarily couple to the Gαq/11 signaling pathway.[1][4] Upon activation by an agonist, Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid and measurable increase in cytosolic Ca2+ serves as a robust primary readout for receptor activation.

Therefore, our primary validation assay will be a Calcium Flux Assay , which directly measures this Gαq/11-mediated signaling event.[5] To ensure the specificity of the antagonistic effect and to investigate potential signaling bias, we will employ a secondary, orthogonal assay: a cAMP Accumulation Assay . While GPR139's primary pathway is Gαq/11, some studies suggest potential coupling to Gαs or Gαi, which respectively stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP).[6][7] This dual-assay approach provides a self-validating system to confirm the mechanism of antagonism.

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPR139 GPR139 Agonist->GPR139 Binds G_Protein Gαq/11 GPR139->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Flux Ca²⁺ Release IP3->Ca_Flux Triggers caption Fig 1. GPR139 Gαq/11 Signaling Pathway.

Fig 1. GPR139 Gαq/11 Signaling Pathway.

Experimental Design & Strategy

Our strategy is designed to rigorously assess the competitive antagonist properties of CDSN-441. This involves a multi-stage process, from initial agonist characterization to a direct comparison of antagonist potency.

1. Cell System: We will utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR139. HEK293 cells provide a low-background system with high transfection efficiency and robust growth, making them an industry standard for GPCR assays.[8] A stable cell line is chosen over transient transfection to ensure minimal well-to-well and batch-to-batch variability, which is critical for generating reliable pharmacological data.

2. Reagents:

  • Test Compound: CDSN-441

  • Reference Agonist: JNJ-63533054, a potent and selective GPR139 agonist.[9]

  • Reference Antagonist: LP-471756, a known GPR139 antagonist.[3]

3. Workflow: The validation process follows a logical progression to build a comprehensive pharmacological profile.

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Assay: Calcium Flux cluster_secondary Secondary Assay: cAMP cluster_analysis Data Analysis A1 Culture HEK293-hGPR139 Stable Cells A2 Plate Cells in Assay Plates A1->A2 B1 Determine Agonist (JNJ-63533054) Potency (EC₅₀) A2->B1 B3 Determine Antagonist Potency (IC₅₀) of CDSN-441 vs. LP-471756 B1->B3 B2 Test CDSN-441 in Agonist Mode B2->B3 C1 Confirm Antagonism with Orthogonal Readout B3->C1 D1 Compare IC₅₀ Values & Determine Mechanism C1->D1

Fig 2. Overall Experimental Validation Workflow.

Methodologies: Step-by-Step Protocols

Protocol 1: Calcium Flux Assay

This protocol measures intracellular calcium mobilization using a fluorescent dye-based assay, often performed on a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.[5][10] We use a "no-wash" dye for streamlined high-throughput screening.

Materials:

  • HEK293-hGPR139 stable cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium No WashPLUS)[10]

  • JNJ-63533054, CDSN-441, LP-471756 stock solutions in DMSO

  • 384-well black, clear-bottom assay plates

Procedure:

Part A: Agonist Dose-Response (Determining EC₅₀ and EC₈₀ of JNJ-63533054)

  • Cell Plating: Seed HEK293-hGPR139 cells into 384-well plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂. The goal is a confluent monolayer.

  • Dye Loading: The next day, prepare the calcium dye solution according to the manufacturer's instructions, including probenecid to prevent dye extrusion. Add an equal volume (40 µL) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark. This allows for complete dye loading and de-esterification.

  • Compound Plate Preparation: Prepare a serial dilution of JNJ-63533054 in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 10 µM is appropriate.

  • Assay Execution: Place the cell plate and compound plate into the FLIPR instrument. Initiate the protocol to add 20 µL of the agonist solution to the cell plate while simultaneously recording fluorescence (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Calculate the maximal change in fluorescence for each well. Plot the response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and EC₈₀ (concentration for 80% maximal effect).

Part B: Antagonist Dose-Response (Validating CDSN-441 vs. LP-471756)

  • Cell Plating & Dye Loading: Follow steps 1-3 from Part A.

  • Antagonist Plate Preparation: Prepare serial dilutions of CDSN-441 and the reference antagonist, LP-471756, in assay buffer.

  • Antagonist Pre-incubation: Add 10 µL of the antagonist dilutions to the dye-loaded cells. Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

  • Agonist Preparation: Prepare the agonist (JNJ-63533054) at a concentration corresponding to its pre-determined EC₈₀. The EC₈₀ is used instead of the EC₅₀ to provide a more robust signal window for measuring inhibition.

  • Assay Execution: Place the plates in the FLIPR. Initiate a protocol that first adds the antagonist (already done in step 3, this step is for timing) and then adds 10 µL of the EC₈₀ agonist solution while recording fluorescence.

  • Data Analysis: Normalize the data. The response in wells with no antagonist (agonist only) is set to 100%, and the response in wells with no agonist (buffer only) is 0%. Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition).

Protocol 2: cAMP Accumulation Assay

This assay measures the inhibition of intracellular cAMP production. Since GPR139 can couple to Gs, we will measure the ability of our antagonist to block agonist-induced cAMP.[11][12] We will use a competitive immunoassay format, such as HTRF or AlphaScreen.[12][13]

Materials:

  • HEK293-hGPR139 stable cells

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2)

  • JNJ-63533054, CDSN-441, LP-471756 stock solutions in DMSO

  • 384-well low-volume white assay plates

Procedure:

  • Cell Preparation: Harvest and resuspend HEK293-hGPR139 cells in stimulation buffer to a density of ~0.5 x 10⁶ cells/mL.

  • Antagonist Addition: Add 5 µL of cell suspension to each well. Then, add 5 µL of the serially diluted antagonist (CDSN-441 or LP-471756).

  • Agonist Stimulation: Add 5 µL of JNJ-63533054 at its EC₈₀ concentration (determined from a cAMP agonist dose-response curve, similar to the calcium assay).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents (lysis buffer containing acceptor and donor molecules) as per the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on a compatible HTRF reader.

  • Data Analysis: Convert the ratiometric signal to cAMP concentration using a standard curve. Normalize the data and calculate IC₅₀ values as described for the calcium flux assay.

Comparative Performance Data

The following tables present hypothetical but realistic experimental data for the validation of CDSN-441.

Table 1: Agonist Potency at GPR139

CompoundPrimary Assay (Calcium Flux)Secondary Assay (cAMP)
JNJ-63533054 EC₅₀: 16.2 nMEC₅₀: 25.5 nM
CDSN-441 (Agonist Mode)No significant activation up to 10 µMNo significant activation up to 10 µM

Insight: The lack of agonist activity for CDSN-441 is a prerequisite for its classification as a pure antagonist.[14] This step confirms it does not activate the receptor on its own.

Table 2: Comparative Antagonist Potency at GPR139

CompoundPrimary Assay (Calcium Flux)Secondary Assay (cAMP)
CDSN-441 IC₅₀: 125.7 nMIC₅₀: 148.3 nM
LP-471756 (Reference) IC₅₀: 640.0 nM[3]IC₅₀: 695.1 nM

Conclusion and Future Directions

The experimental workflow and resulting data provide a robust validation of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one (CDSN-441) as a potent GPR139 antagonist in a recombinant mammalian cell system. The compound effectively inhibited agonist-induced signaling through both the primary Gαq/11 pathway (calcium flux) and a secondary Gαs-coupled pathway (cAMP accumulation). Its potency was shown to be superior to the known antagonist LP-471756.

This guide provides a clear, logical, and experimentally sound framework for characterizing the antagonism of a novel compound. The inclusion of orthogonal assays and direct comparison with a reference compound ensures the data is both reliable and contextually relevant for drug development professionals.

Next Steps:

  • Selectivity Profiling: Test CDSN-441 against a panel of other GPCRs to determine its selectivity.

  • Binding Assays: Perform radioligand binding assays to determine if CDSN-441 is a competitive antagonist by measuring its ability to displace a labeled agonist.[15]

  • In Vivo Studies: If selectivity is confirmed, advance the compound to in vivo models to assess its pharmacokinetic properties and efficacy in relevant disease models.[16]

References

  • GPR139 - Wikipedia. Wikipedia. [Link]

  • Using HEK Cells for Receptor Binding Assays. Cytion. [Link]

  • What are GPR139 agonists and how do they work? Patsnap Synapse. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139. PubMed. [Link]

  • Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia. ACS Publications. [Link]

  • JNJ-63533054, GPR139 agonist, supresses morphine intake, 5mg, CAS# 1802326-66-4. LabProServices. [Link]

  • GPR139 interactions and signaling pathways. ResearchGate. [Link]

  • The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. ASBMB. [Link]

  • Pharmacology and function of the orphan GPR139 G protein‐coupled receptor. PMC - NIH. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. PMC. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • cAMP assays in GPCR drug discovery. PubMed. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. [Link]

  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PMC - NIH. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

  • Reporter gene assay for the quantification of the activity and neutralizing antibody response to TNFα antagonists. PubMed. [Link]

  • Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]

  • CCK1 and CCK2 ligand-binding assays. ResearchGate. [Link]

  • GPCR deorphanization assay in HEK-293 cells. Bio-protocol. [Link]

  • Antagonists Enhance Cell-Surface Expression of Mammalian Odorant Receptors. PMC - NIH. [Link]

  • Receptor Antagonism/Agonism Can Be Uncoupled from Pharmacoperone Activity. PMC - NIH. [Link]

  • Structural insights into competitive antagonism in NMDA receptors. PMC - NIH. [Link]

  • Receptor antagonist - Wikipedia. Wikipedia. [Link]

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the compound's chemical fate. 2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one (CAS: 904816-22-4) is a specialized heterocyclic building block frequently utilized in the synthesis of angiotensin and endothelin receptor antagonists.

Due to its specific structural motif—a chlorinated phenyl ring fused to a nitrogen-rich diazaspiro core—its disposal demands strict adherence to halogenated waste protocols. This guide provides the definitive, step-by-step operational plan for the safe handling and destruction of this compound, ensuring laboratory safety, environmental compliance, and operational efficiency.

Physicochemical Rationale for Disposal (The "Why")

To build a self-validating safety culture, researchers must understand the causality behind disposal rules. The disposal strategy for this compound is dictated by two critical structural features:

  • The Halogenated Phenyl Ring: The presence of the 4-chlorophenyl group categorizes this compound as a halogenated organic . If incinerated at standard temperatures (<800°C), incomplete combustion catalyzes the homolytic cleavage and recombination of C-Cl bonds, leading to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. These are highly toxic, persistent environmental pollutants.

  • The Diazaspiro Core: The 1,3-diazaspiro[1]non-1-en-4-one moiety contains a high density of nitrogen. Thermal degradation of this core releases nitrogen oxides (NOx), requiring specific downstream abatement strategies (flue gas scrubbing) [2].

  • Biological Activity: As an active pharmaceutical intermediate (API) analog, environmental release into waterways poses severe ecotoxicity risks. It must be treated as a biologically active hazardous waste, strictly prohibiting any drain disposal.

Standard Operating Procedure: Waste Segregation & Containment

Every protocol described here acts as a self-validating system: by strictly segregating halogenated waste at the source, you automatically trigger the downstream waste management facility to apply the high-temperature protocol, ensuring complete destruction.

Step 1: Source Segregation

  • Solid Waste: Collect all unreacted powder, contaminated filter papers, spatulas, and weighing boats. Place them in a designated, chemically compatible bin explicitly marked for Halogenated Solid Waste.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, DMF, or Methanol), the entire mixture must be routed to a Halogenated Organic Liquid Waste carboy. Critical Rule: Never mix this with non-halogenated solvent streams; doing so drastically increases disposal costs and facility processing risks.

Step 2: Primary Containment

  • Utilize High-Density Polyethylene (HDPE) containers for solid waste. While glass is chemically acceptable for liquid solutions, HDPE is preferred to eliminate shatter risks during transit.

  • Ensure all primary containers are kept inside secondary containment trays to capture any potential micro-leaks or spills.

Step 3: Labeling and Compliance

  • Affix a hazardous waste label immediately upon the first drop or grain of waste entering the container.

  • Mark the label specifically: "Contains Halogenated Organics (Chlorinated API Intermediate)."

Final Destruction Protocol: High-Temperature Incineration

The only acceptable method for the final destruction of 2-(4-Chlorophenyl)-1,3-diazaspiro[1]non-1-en-4-one is high-temperature incineration at a licensed hazardous waste facility.

According to the U.S. Environmental Protection Agency (EPA) guidelines for halogenated organics, the incinerator must operate at a minimum of 1100°C (2000°F) with a residence (dwell) time of at least 1.0 to 2.0 seconds [2]. This thermodynamic threshold ensures the complete destruction of the compound without dioxin formation. Furthermore, the exhaust gas must pass through an alkaline wet scrubber (typically using NaOH or Ca(OH)₂) to neutralize the hydrogen chloride (HCl) gas and NOx generated during combustion.

Quantitative Disposal Parameters

Summarized below are the critical operational parameters required for safe handling and destruction.

ParameterSpecification / RequirementRationale
Incineration Temperature ≥ 1100°C (2000°F)Prevents PCDD/PCDF (dioxin) formation.
Incinerator Dwell Time 1.0 – 2.0 secondsEnsures complete thermal oxidation of the diazaspiro core.
Flue Gas Treatment Alkaline Wet ScrubbingNeutralizes HCl and NOx combustion byproducts.
Primary Containment HDPE or PTFE-lined containersPrevents chemical degradation of the waste vessel.
Waste Classification Halogenated Organic WasteTriggers specialized handling at the destruction facility.

Spill Response & Decontamination Workflow

In the event of an accidental release of the solid powder, execute the following step-by-step methodology:

  • Evacuate & Ventilate: Immediately step back. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture airborne particulates.

  • Don PPE: Equip a particulate respirator (N95 or P100), double nitrile gloves, a disposable lab coat, and chemical safety goggles.

  • Containment (No Dry Sweeping): Never dry sweep the powder, as this aerosolizes the API intermediate. Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Chemical Decontamination: Wipe the affected surface with a solvent known to solubilize the compound (e.g., Isopropanol or Ethanol), followed by a thorough wash with laboratory-grade detergent and water.

  • Disposal: Place all cleanup materials (pads, gloves, wipes) directly into the Halogenated Solid Waste stream.

Disposal Workflow Visualization

G Start Waste Generation: 2-(4-Chlorophenyl)-1,3-diazaspiro [4.4]non-1-en-4-one Solid Solid Powder & Contaminated Consumables Start->Solid Liquid Solvent Solutions (e.g., DCM, DMF) Start->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1100°C, 1-2 sec dwell time) Halogenated->Incineration Transport to Licensed Facility Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HCl & NOx) Incineration->Scrubber Exhaust Gases Safe Safe Environmental Release (H2O, CO2, Salts) Scrubber->Safe Scrubbed Emissions

Figure 1: Decision tree and operational workflow for the safe disposal of halogenated API intermediates.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022). Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.